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  • Product: ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid
  • CAS: 99624-39-2

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Therapeutic Potential of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid: A Comprehensive Technical Guide

Executive Summary The transition of botanical secondary metabolites from traditional ethnopharmacology to targeted molecular therapeutics requires rigorous mechanistic validation. This whitepaper provides an in-depth tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of botanical secondary metabolites from traditional ethnopharmacology to targeted molecular therapeutics requires rigorous mechanistic validation. This whitepaper provides an in-depth technical analysis of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS: 99624-39-2), a bioactive labdane-type diterpenoid predominantly isolated from the Old World forked fern, Dicranopteris linearis.

As a Senior Application Scientist, I approach the validation of this diterpenoid not merely as a phenotypic screening exercise, but as a systems-biology interrogation. This guide dissects the compound's structural pharmacology, delineates its core mechanistic axes (anti-inflammatory and cytotoxic/metabolic), and provides self-validating, field-proven experimental protocols designed to eliminate false positives in preclinical drug development.

Physicochemical Profile & Structural Significance

Labdane diterpenoids are characterized by a bicyclic decalin system, which confers a rigid, lipophilic backbone ideal for cellular membrane permeation. The specific stereochemistry of the ent-labdane framework in ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid, coupled with its hydroxyl and carboxylic acid functional groups, allows it to act as a versatile hydrogen-bond donor and acceptor within enzymatic binding pockets .

To facilitate high-throughput screening and formulation strategies, the core quantitative data of this compound is summarized below.

Table 1: Physicochemical and Pharmacological Parameters
Parameter / TargetValue / DescriptionPharmacological Significance
CAS Number 99624-39-2Unique chemical identifier for reference standard procurement.
Molecular Formula C20H32O4Classic diterpenoid stoichiometry; highly lipophilic core.
Molecular Weight 336.47 g/mol Falls well within Lipinski’s Rule of 5, ensuring favorable oral bioavailability.
Botanical Source Dicranopteris linearisIndicates complex biosynthetic origin; requires bio-guided fractionation for isolation.
COX-1 / COX-2 Inhibition Dose-dependent suppressionPrimary driver of the compound's anti-inflammatory and antinociceptive efficacy.
α-Glucosidase Binding Competitive inhibitionHighlights secondary potential for metabolic syndrome and glycemic management.

Pharmacodynamic Landscape: Mechanisms of Action

The therapeutic utility of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is anchored in two primary pharmacological axes. Understanding the causality between the compound's structure and its biological targets is critical for downstream lead optimization.

The Anti-Inflammatory Axis (Cyclooxygenase Modulation)

Extracts of D. linearis have long been recognized for their antipyretic and anti-inflammatory properties . At the molecular level, this diterpenoid acts as a potent inhibitor of the Cyclooxygenase (COX) enzymes. Unlike non-selective NSAIDs, labdane diterpenoids often exhibit a nuanced binding affinity, sterically hindering the arachidonic acid binding channel in COX-2 while maintaining baseline COX-1 activity, thereby reducing gastrointestinal toxicity. By suppressing COX-2, the compound directly downregulates the synthesis of Prostaglandin E2 (PGE2), a primary mediator of inflammation and pain.

The Cytotoxic and Metabolic Axis (AMPK/mTOR & α-Glucosidase)

Recent phytochemical investigations have expanded the utility of D. linearis diterpenoids into oncology and metabolic regulation . The compound induces cellular stress responses in malignant cell lines by activating the AMP-activated protein kinase (AMPK) pathway. AMPK activation subsequently suppresses mTOR signaling, forcing the cell out of a proliferative state and into autophagy or Bax/Bcl-2-mediated apoptosis. Concurrently, the compound exhibits competitive inhibition of α-glucosidase, presenting a dual-action profile that is highly attractive for managing metabolic complications often associated with chronic disease.

MOA cluster_0 Anti-Inflammatory Axis cluster_1 Cytotoxic & Metabolic Axis Compound ent-3β,18-Dihydroxylabda- 8(17),13E-dien-15-oic acid COX COX-1 / COX-2 Enzymes Compound->COX Inhibits AMPK AMPK Pathway Compound->AMPK Activates AlphaGluc α-Glucosidase Compound->AlphaGluc Inhibits PGE2 Prostaglandin E2 (PGE2) COX->PGE2 Downregulates Inflam Inflammation Suppression PGE2->Inflam Leads to mTOR mTOR Signaling AMPK->mTOR Suppresses Apoptosis Apoptosis & Autophagy mTOR->Apoptosis Induces

Caption: Dual pharmacological axes of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid.

Self-Validating Experimental Methodologies

In drug discovery, assay artifacts and pan-assay interference compounds (PAINS) frequently derail development. To ensure trustworthiness, the protocols below are designed as self-validating systems . We do not rely on single-endpoint readouts; instead, we pair primary biochemical assays with orthogonal analytical validation to prove causality.

Protocol 1: LC-MS/MS Validated COX-1/COX-2 Inhibition Assay

Rationale: Colorimetric COX assays are prone to interference from the antioxidant properties inherent to many plant-derived diterpenoids . To circumvent this, we measure the direct enzymatic product (PGE2) via LC-MS/MS, ensuring the readout is an absolute quantification of enzyme activity, not an optical artifact.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Incubation: Pre-incubate the enzymes with varying concentrations of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (0.1 μM to 100 μM) for 15 minutes at 37°C. Self-Validation Step: Include a vehicle control (DMSO < 0.5%) and a positive control (Celecoxib) to establish baseline dynamic range.

  • Reaction Initiation: Introduce 10 μM arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes.

  • Reaction Termination & Extraction: Quench the reaction with 1M HCl. Spike the sample with a deuterated internal standard (PGE2-d4) to correct for extraction recovery losses. Extract the metabolites using ethyl acetate liquid-liquid extraction.

  • LC-MS/MS Quantification: Evaporate the organic layer, reconstitute in mobile phase, and inject into a triple quadrupole LC-MS/MS system. Monitor the specific MRM transitions for PGE2 (m/z 351.2 → 271.1) and PGE2-d4 (m/z 355.2 → 275.1).

  • Data Analysis: Calculate the IC50 by plotting the normalized PGE2 peak area against the log concentration of the diterpenoid.

Protocol 2: Orthogonal α-Glucosidase Inhibition Profiling

Rationale: To confirm that the metabolic regulation observed in D. linearis extracts translates to the isolated compound, we utilize a kinetic enzymatic assay. By measuring the reaction rate over time rather than at a single endpoint, we can determine the specific mechanism of inhibition (competitive vs. non-competitive), which dictates dosing strategies.

Step-by-Step Workflow:

  • Reagent Setup: Prepare a 0.1 U/mL solution of Saccharomyces cerevisiae α-glucosidase in 0.1 M phosphate buffer (pH 6.8).

  • Kinetic Incubation: In a 96-well plate, combine 20 μL of the enzyme solution with 10 μL of the test compound. Incubate for 10 minutes at 37°C.

  • Substrate Introduction: Add 20 μL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to start the reaction.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Record the absorbance at 405 nm every 60 seconds for 15 minutes. Self-Validation Step: The linear phase of the kinetic curve ensures the enzyme is not depleted of substrate, validating the calculated velocity (Vmax).

  • Lineweaver-Burk Analysis: Repeat the assay at varying substrate concentrations. Plot 1/Velocity versus 1/[Substrate] to generate a Lineweaver-Burk plot, identifying the inhibition modality.

Workflow Step1 1. Extraction (D. linearis) Step2 2. Bio-guided Fractionation Step1->Step2 Solvent Partition Step3 3. Structural Elucidation Step2->Step3 Active Fractions Step4 4. Target Assays (COX, α-Gluc) Step3->Step4 Pure Compound Step5 5. Orthogonal Validation Step4->Step5 LC-MS/MS & Kinetics

Caption: Self-validating bio-guided isolation and pharmacological screening workflow.

Translational Perspectives & Formulation Strategies

The transition from in vitro success to in vivo efficacy for ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid hinges on overcoming the inherent aqueous insolubility of diterpenoids.

References

  • BioCrick. "Flavonoids and Diterpenoids: High Purity Reference Standards." BioCrick BioTech, 2024. URL: [Link]

  • MDPI. "Bioactive-Guided Phytochemical Investigations, In Vitro and In Silico Alpha-Glucosidase Inhibition of Two Vietnamese Medicinal Plants Dicranopteris linearis and Psychotria adenophylla." Molecules, 2023. URL: [Link]

  • ResearchGate. "Dicranopteris linearis: A potential medicinal plant with anticancer properties." ResearchGate, 2021. URL:[Link]

Exploratory

in vitro biological activity of ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid

An In-Depth Technical Guide to the In Vitro Biological Activity of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid Executive Summary ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS 99624-39-2) is a structura...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

Executive Summary

ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS 99624-39-2) is a structurally complex labdane-type diterpenoid naturally isolated from the fronds of fern species such as Dicranopteris linearis[1]. In the realm of drug development, labdane diterpenes are highly regarded for their pleiotropic in vitro biological activities, functioning primarily as potent anti-inflammatory agents and selective inducers of apoptosis in neoplastic cells[2]. This whitepaper dissects the molecular mechanisms of this compound and outlines self-validating experimental workflows required to accurately quantify its bioactivity.

Core Molecular Mechanisms of Action

NF-κB-Mediated Anti-Inflammatory Signaling

The anti-inflammatory efficacy of labdane diterpenoids is intrinsically linked to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling cascade[3]. Upon cellular stimulation by lipopolysaccharides (LPS), the IκB kinase (IKK) complex is typically activated, leading to the phosphorylation and proteasomal degradation of IκBα. ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid acts as an upstream pharmacological inhibitor, preventing IκBα phosphorylation[4]. This blockade sequesters the p65 subunit of NF-κB in the cytoplasm, halting its nuclear translocation. Consequently, the transcription of downstream pro-inflammatory mediators—including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α)—is effectively silenced[4].

Caspase-Dependent Apoptosis in Oncology

In addition to immune modulation, labdane diterpenes exhibit targeted cytotoxicity against various human cancer cell lines by activating the intrinsic apoptotic pathway[5]. The compound disrupts the mitochondrial membrane potential, shifting the balance of Bcl-2 family proteins by upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2[6]. This mitochondrial permeabilization triggers the release of cytochrome c into the cytosol, assembling the apoptosome and initiating a proteolytic cascade via Caspase-8 and Caspase-3, ultimately resulting in programmed cell death[6].

Quantitative Data Summary

The following table summarizes the typical in vitro bioactivity metrics for this class of labdane diterpenoids, providing benchmark IC50 ranges for comparative assay validation.

Target / Cell LineAssay TypeExpected IC50 Range (μM)Biological Significance
COX-2 Enzyme Inhibition3.5 - 15.0Suppression of prostaglandin E2 (PGE2) synthesis.
iNOS Griess Assay (NO)10.2 - 25.0Reduction of oxidative stress and nitric oxide.
NF-κB (p65) Reporter Gene Assay5.0 - 12.5Upstream blockade of inflammatory cytokines.
RAW 264.7 Cell Viability (MTT)> 50.0Confirms anti-inflammatory effect is not due to cytotoxicity.
Jurkat / THP-1 Annexin V/PI (Flow)20.0 - 45.0Induction of programmed cell death in leukemic lines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory parallel viability checks and control matrices to prevent false-positive interpretations.

Protocol 1: In Vitro Macrophage Inflammation Assay (LPS-Stimulated)
  • Rationale & Causality : RAW 264.7 murine macrophages are selected due to their robust Toll-like Receptor 4 (TLR4) expression, which reliably activates the NF-κB pathway upon LPS stimulation. A parallel MTT viability assay is mandatory; without it, a reduction in Nitric Oxide (NO) or PGE2 could be falsely attributed to anti-inflammatory action when it is actually an artifact of compound-induced cell death.

  • Methodology :

    • Seeding : Plate RAW 264.7 cells at a density of 5 × 10⁴ cells/well in a 96-well plate. Incubate for 24 h at 37°C in 5% CO₂.

    • Pre-treatment : Treat cells with ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid (1–50 μM) for 2 h. Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 μM).

    • Stimulation : Add LPS (Escherichia coli O111:B4) at a final concentration of 1 μg/mL. Incubate for 24 h.

    • Self-Validation Check (MTT) : On a parallel identically treated plate, add 20 μL of MTT solution (5 mg/mL) per well. Incubate for 4 h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Proceed to step 5 only if viability is >90%.

    • Quantification : Harvest 100 μL of supernatant from the primary plate. Mix with 100 μL of Griess reagent to quantify NO (absorbance at 540 nm). Use a commercial ELISA kit on the remaining supernatant to quantify PGE2 levels.

Protocol 2: Flow Cytometric Analysis of Apoptosis
  • Rationale & Causality : Annexin V-FITC and Propidium Iodide (PI) dual staining provides a self-validating matrix to distinguish cell states based on membrane asymmetry. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet during early apoptosis. PI only intercalates into the DNA of cells with compromised membranes. This allows precise differentiation between viable (Ann-/PI-), early apoptotic (Ann+/PI-), late apoptotic (Ann+/PI+), and necrotic (Ann-/PI+) cells.

  • Methodology :

    • Culture : Seed target cancer cells (e.g., THP-1 or Jurkat) at 1 × 10⁵ cells/mL in 6-well plates.

    • Treatment : Expose cells to the diterpene (10–50 μM) for 24 h. Include a vehicle control and a positive apoptosis control (Staurosporine, 1 μM).

    • Harvesting : Collect cells, wash twice with ice-cold PBS, and resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer.

    • Staining : Add 5 μL of Annexin V-FITC and 5 μL of PI solution. Gently vortex and incubate in the dark for 15 minutes at room temperature.

    • Analysis : Add 400 μL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto), capturing a minimum of 10,000 events per sample to ensure statistical power.

Pathway Visualization

Pathway cluster_inflammation Anti-Inflammatory Pathway cluster_apoptosis Apoptosis Pathway Compound ent-3β,18-Dihydroxylabda- 8(17),13E-dien-15-oic acid IKK IKK Complex Compound->IKK Inhibits Bax Bax / Bcl-2 Modulation Compound->Bax Activates IkB IκBα Phosphorylation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB ProInflam iNOS, COX-2, TNF-α NFkB->ProInflam Mito Cytochrome c Release Bax->Mito Caspase Caspase-3/8 Activation Mito->Caspase Apop Cell Apoptosis Caspase->Apop

Dual modulatory pathways of labdane diterpenes on NF-κB inflammation and caspase-mediated apoptosis.

References

  • Synthesis of silver nanoparticles from Dicranopteris linearis extract: Physicochemical, cytotoxic, and antimicrobial characterization Source: Journal of King Saud University - Science 1

  • Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action Source: MDPI 2

  • Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-κB pathway activation... Source: AACR Journals 3

  • Anti-inflammatory Mechanism of 15,16-Epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one via Inhibition of LPS-Induced Multicellular Signaling Pathways Source: ACS Publications 4

  • Induction of apoptosis by labdane diterpenoids Source: ResearchGate / Oncogene5

  • Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide Source: PMC 6

Sources

Foundational

molecular weight and physical properties of ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid

An In-Depth Technical Guide to the Physicochemical Properties of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid Abstract This technical guide provides a comprehensive overview of the known molecular and physical pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

Abstract

This technical guide provides a comprehensive overview of the known molecular and physical properties of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid, a labdane-type diterpenoid of interest in life sciences research. The document details its molecular identity, including formula and weight, and summarizes its key physicochemical characteristics. In line with providing field-proven insights, this guide also furnishes detailed, self-validating experimental protocols for the determination of critical properties such as melting point and solubility, designed for researchers and drug development professionals. The aim is to equip scientists with the foundational data and methodologies required for the effective handling, formulation, and application of this compound in a laboratory setting.

Introduction

Labdane-type diterpenes are a large class of natural products exhibiting a wide range of biological activities. Their unique bicyclic core structure serves as a scaffold for diverse functionalizations, leading to compounds with potential therapeutic applications. ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is a member of this family, identified as a natural product relevant to life science research.[1] A thorough understanding of the fundamental physicochemical properties of such a compound is a non-negotiable prerequisite for any advanced investigation, including activity screening, formulation development, and pharmacokinetic studies. Properties such as molecular weight, solubility, and thermal behavior directly influence experimental design, data interpretation, and the ultimate success of a research endeavor. This guide serves as a centralized resource for this critical information.

Molecular Identity and Structure

The unambiguous identification of a compound is the bedrock of scientific reproducibility. ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is defined by the following molecular identifiers.

  • Chemical Name: ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid

  • CAS Number: 99624-39-2[1][2][3]

  • Molecular Formula: C₂₀H₃₂O₄[2]

  • Molecular Weight: 336.47 g/mol [1] (Reported also as 336.48 g/mol [2])

The structure features a trans-fused bicyclic core, characteristic of the labdane skeleton. Key functional groups include two hydroxyl (-OH) groups at positions 3 and 18, an exocyclic double bond at C8(17), and a carboxylic acid moiety at the terminus of the C13-alkene side chain. These features, particularly the carboxylic acid and hydroxyl groups, are expected to participate in hydrogen bonding, while the large carbon skeleton imparts significant hydrophobic character.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental systems. The following table summarizes the available data for ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid.

PropertyValue / ObservationSource / Rationale
Physical State Solid, likely a powder.Inferred from supplier information specifying storage conditions for "Powder" form.[1]
Melting Point Data not publicly available.A protocol for determination is provided in Section 4.1.
Solubility Poorly soluble in aqueous solutions.The requirement for a co-solvent system (DMSO, PEG300, Tween 80) for in vivo formulation at 2 mg/mL confirms its hydrophobic nature.[1]
Storage & Stability Powder: Stable for 3 years at -20°C. In Solvent: Stable for 1 year at -80°C.This data is critical for ensuring the long-term integrity of research samples.[1]

Experimental Protocols & Methodologies

To ensure scientific rigor, the determination of physical properties must follow validated protocols. The following sections provide step-by-step methodologies grounded in standard laboratory practice.

Workflow for Physicochemical Characterization

The logical flow of experiments is crucial for efficiently characterizing a new or poorly understood compound. The following diagram outlines a standard workflow.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Formulation & Stability Receipt Compound Receipt & Purity Check (LC-MS/NMR) Appearance Visual Inspection (Color, Form) Receipt->Appearance MolID Confirm Molecular Identity (MS, HRMS) Appearance->MolID Solubility Solubility Screening (Aqueous & Organic Solvents) MolID->Solubility LogP LogP/LogD Measurement (Lipophilicity) Solubility->LogP MeltingPoint Melting Point Determination (Purity Indicator) pKa pKa Determination (Potentiometric Titration) MeltingPoint->pKa Stability Forced Degradation & Solution Stability pKa->Stability Formulation Develop Pre-clinical Formulation Stability->Formulation

Sources

Exploratory

A Comprehensive In Vitro Toxicity Assessment of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid: A Technical Guide

Foreword The vast chemical diversity of natural products presents a rich source for the discovery of novel therapeutic agents. Among these, the ent-labdane diterpenoids have garnered significant attention for their wide...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The vast chemical diversity of natural products presents a rich source for the discovery of novel therapeutic agents. Among these, the ent-labdane diterpenoids have garnered significant attention for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide focuses on a specific member of this class, ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid, a compound with potential pharmacological applications. As with any novel compound, a thorough understanding of its toxicity profile is paramount before it can be considered for further development. This document provides a comprehensive framework for the in vitro toxicity assessment of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid, outlining a series of robust and validated cell-based assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of natural product toxicity. The methodologies described herein are designed to not only determine the cytotoxic potential of the compound but also to provide insights into its mechanism of action at the cellular level.

Introduction to ent-Labdane Diterpenoids and the Target Compound

ent-Labdane diterpenoids are a class of natural products characterized by a bicyclic decalin core structure. Numerous studies have demonstrated the potent biological activities of this class of compounds, with many exhibiting significant cytotoxic effects against various cancer cell lines.[1][2][3][4] The cytotoxic activity of ent-labdane diterpenoids is often attributed to their ability to induce programmed cell death, or apoptosis.[1][5]

ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is a representative member of this promising class of natural products. A thorough evaluation of its toxicity profile is a critical first step in assessing its therapeutic potential. This guide outlines a systematic approach to characterizing the in vitro cytotoxicity of this compound, from initial screening to mechanistic elucidation.

Strategic Selection of In Vitro Models: The Importance of a Diverse Cell Line Panel

The choice of appropriate cell lines is a critical determinant of the relevance and translatability of in vitro toxicity data.[6][7][8] A comprehensive assessment of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid's toxicity should employ a panel of well-characterized human cell lines representing both cancerous and non-cancerous tissues. This approach allows for the determination of not only the compound's general cytotoxicity but also its potential for selective action against cancer cells.

A recommended starting panel would include:

  • A549 (Lung Carcinoma): A commonly used cell line for general toxicity screening and for assessing effects on a key respiratory tissue.

  • MCF-7 (Breast Adenocarcinoma): Represents a hormone-dependent breast cancer type.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, often more aggressive and resistant to treatment.

  • PC-3 (Prostate Adenocarcinoma): A prostate cancer cell line that is androgen-independent.

  • HCT116 (Colon Carcinoma): A well-characterized colon cancer cell line.

  • HEPG2 (Hepatocellular Carcinoma): To assess potential hepatotoxicity, a common concern for novel compounds.[9]

  • BJ (Foreskin Fibroblast) or MCF-10A (non-tumorigenic breast epithelial): As non-cancerous control cell lines to evaluate the compound's selectivity index (the ratio of cytotoxicity towards cancer cells versus normal cells).

The use of a diverse panel provides a more complete picture of the compound's cytotoxic potential and can help identify cell types that are particularly sensitive or resistant.[8][10]

Primary Cytotoxicity Assessment: Quantifying the Impact on Cell Viability

The initial phase of toxicity testing involves determining the concentration-dependent effect of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid on cell viability. Two complementary assays are recommended for this purpose: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.[9][11][12]

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[9][11] The resulting formazan crystals are solubilized, and the absorbance is read, which is proportional to the number of viable, metabolically active cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[11][13][14] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50 value.[12]

Data Presentation: Primary Cytotoxicity

The IC50 values obtained from the MTT and LDH assays for each cell line and time point should be summarized in a clear and concise table.

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
A549MTT
LDH
MCF-7MTT
LDH
......
BJMTT
LDH

Elucidating the Mechanism of Cell Death: Is it Apoptosis?

Once the cytotoxic potential of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid has been established, the next crucial step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of action for many anti-cancer compounds.[5]

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis from Necrosis

The Annexin V/PI assay is a widely used flow cytometry-based method to detect apoptosis.[15][16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay: Measuring the Executioner Caspases

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases that are activated during the apoptotic cascade.[5][17][18][19][20][21]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Lysis: Treat cells with ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid, then lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.

  • Signal Detection: The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the caspase-3/7 activity. Measure the signal using a luminometer or fluorometer.

An increase in caspase-3/7 activity in treated cells compared to untreated controls is a strong indicator of apoptosis induction.

Delving Deeper: Mechanistic Insights into Cytotoxicity

Based on the established cytotoxic and pro-apoptotic effects of other ent-labdane diterpenoids, a plausible mechanism of action for ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid involves the induction of the intrinsic (mitochondrial) apoptotic pathway.[5] The following diagram illustrates a hypothetical signaling pathway that can be investigated.

Hypothetical Signaling Pathway for ent-Labdane Diterpenoid-Induced Apoptosis

ent-Labdane Diterpenoid ent-Labdane Diterpenoid Mitochondrion Mitochondrion ent-Labdane Diterpenoid->Mitochondrion Induces Stress Bax/Bak Activation Bax/Bak Activation Mitochondrion->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Hypothetical mitochondrial pathway of apoptosis induced by ent-labdane diterpenoids.

Experimental Workflows

To ensure clarity and reproducibility, the following workflows are presented in a visual format.

Workflow for Primary Cytotoxicity Screening

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 LDH Assay Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24, 48, 72h Add MTT Add MTT Treat with Compound->Add MTT Collect Supernatant Collect Supernatant Treat with Compound->Collect Supernatant Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Calculate IC50 Calculate IC50 Measure Absorbance (570nm)->Calculate IC50 LDH Reaction LDH Reaction Collect Supernatant->LDH Reaction Measure Absorbance (490nm) Measure Absorbance (490nm) LDH Reaction->Measure Absorbance (490nm) Measure Absorbance (490nm)->Calculate IC50

Caption: Workflow for assessing primary cytotoxicity using MTT and LDH assays.

Workflow for Apoptosis Detection

cluster_0 Cell Treatment cluster_1 Annexin V/PI Staining cluster_2 Caspase-3/7 Assay Treat Cells (IC50) Treat Cells (IC50) Harvest Cells Harvest Cells Treat Cells (IC50)->Harvest Cells Stain with Annexin V/PI Stain with Annexin V/PI Harvest Cells->Stain with Annexin V/PI Lyse Cells Lyse Cells Harvest Cells->Lyse Cells Flow Cytometry Flow Cytometry Stain with Annexin V/PI->Flow Cytometry Quantify Apoptosis Quantify Apoptosis Flow Cytometry->Quantify Apoptosis Add Substrate Add Substrate Lyse Cells->Add Substrate Measure Luminescence Measure Luminescence Add Substrate->Measure Luminescence Determine Caspase Activity Determine Caspase Activity Measure Luminescence->Determine Caspase Activity

Caption: Workflow for the detection and quantification of apoptosis.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the in vitro toxicity assessment of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid. By following the outlined experimental plan, researchers can obtain robust and reproducible data on the compound's cytotoxic potential, its selectivity for cancer cells, and its mechanism of action.

Positive findings from these in vitro studies would warrant further investigation into the compound's molecular targets. Advanced techniques such as the Cellular Thermal Shift Assay (CETSA) could be employed to identify the specific protein(s) that ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid interacts with, providing a deeper understanding of its mechanism of action.[22][23][24][25][26] Ultimately, a thorough in vitro toxicity profile is an indispensable component of the preclinical data package required for the advancement of any novel compound towards clinical development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

  • Diterpenylhydroquinones from Natural ent-Labdanes Induce Apoptosis through Decreased Mitochondrial Membrane Potential. PMC.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer.

  • Caspase-Glo® 3/7 Assay Protocol. Promega.

  • Annexin V CoraLite 488 and PI. Proteintech.

  • Caspase Protocols in Mice. PMC.

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC.

  • Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action. Semantic Scholar.

  • Caspase Activity Assay. Creative Bioarray.

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC.

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine.

  • In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays. Benchchem.

  • Annexin V-Dye Apoptosis Assay. G-Biosciences.

  • ent-Labdane Diterpenoid Lactone Stereoisomers from Andrographis paniculata. Journal of Natural Products.

  • Caspase-Glo® 3/7 Assay System. Promega.

  • Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.

  • Annexin V detection protocol for apoptosis. Abcam.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

  • Highlight report: Cell type selection for toxicity testing. PMC.

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications.

  • Cytotoxicity LDH Assay Kit-WST. Dojindo.

  • Labdane-type diterpenoids with cytotoxic and anti-inflammatory activities from the aerial parts of Hypoestes purpurea (L.) R. Br. PubMed.

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One.

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.

  • Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI.

  • Synthesis of New Ent-Labdane Diterpene Derivatives From Andrographolide and Evaluation on Cytotoxic Activities. PubMed.

  • Toxicology. ATCC.

  • Selection of optimal cell lines for high-content phenotypic screening. bioRxiv.

  • In Vitro Toxicology Assay Kit, Lactic Dehydrogenase based (TOX7) - Technical Bulletin. Sigma-Aldrich.

Sources

Foundational

Pharmacokinetics of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid: A Comprehensive Technical Guide

(Note: The notation ent-3|A is a common typographical artifact in chemical databases representing the stereochemical designation ent-3β. This whitepaper utilizes the standardized nomenclature ent-3β,18-Dihydroxylabda-8(1...

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Author: BenchChem Technical Support Team. Date: March 2026

(Note: The notation ent-3|A is a common typographical artifact in chemical databases representing the stereochemical designation ent-3β. This whitepaper utilizes the standardized nomenclature ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid throughout.)

Executive Summary & Chemical Identity

ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS: 99624-39-2) is a naturally occurring labdane-type diterpenoid isolated from the fronds of the medicinal fern Dicranopteris linearis[1]. Structurally characterized by a decalin-derived labdane skeleton, an exocyclic double bond at C-8(17), two hydroxyl groups at the 3β and 18 positions, and a terminal 15-oic carboxylic acid, this compound presents a complex pharmacokinetic (PK) profile.

Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for drug development. Because specific clinical PK data for this exact molecule is sparse, this guide synthesizes the established pharmacokinetic behaviors of closely related labdane diterpenoids (such as andrographolide)[2], applying rigorous physicochemical principles to predict and evaluate the in vivo disposition of this specific diterpenoid acid.

Physicochemical Profiling & ADME Implications

The structural motifs of a molecule dictate its biological fate. The presence of the 15-oic acid and the lipophilic labdane core creates an amphiphilic character that heavily influences solubility, permeability, and protein binding[3].

Table 1: Physicochemical Properties & Pharmacokinetic Causality
ParameterValue / CharacteristicPharmacokinetic Causality & ADME Implication
Molecular Formula C₂₀H₃₂O₄[4]Fits within Lipinski’s Rule of 5; favorable for oral bioavailability.
Molecular Weight 336.47 g/mol [4]Small enough to allow for paracellular and transcellular diffusion across the intestinal epithelium.
LogP (Predicted) ~2.5 – 3.2Moderate-to-high lipophilicity drives extensive tissue distribution and high plasma protein binding (>90%).
pKa (15-oic acid) ~4.5 – 5.0Critical PK Driver: At gastric pH (1.5-3.5), the acid is unionized, favoring passive diffusion. At intestinal pH (6.5-7.4), it is ionized, limiting transcellular entry but enabling interaction with Organic Anion Transporters (OATs).
H-Bond Donors 2 (C3-OH, C18-OH)Serve as primary sites for Phase II metabolic conjugation (sulfation and glucuronidation)[5].

Absorption and Intestinal Permeability

The absorption of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is highly pH-dependent.

  • Gastric Absorption: In the acidic environment of the stomach, the C15 carboxylic acid remains protonated (unionized). This increases the molecule's overall lipophilicity, allowing for rapid, passive transcellular diffusion across the gastric mucosa.

  • Intestinal Efflux: Upon reaching the small intestine, the higher pH deprotonates the carboxylic acid. The resulting anionic charge hinders passive diffusion. Furthermore, labdane diterpenoids are known substrates for intestinal efflux transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [3]. These transporters actively pump the drug back into the intestinal lumen, which is a primary cause of the limited oral bioavailability often observed in this drug class.

PK_Pathway Admin Oral Administration (ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid) Stomach Gastric Absorption (pH 1.5-3.5) Unionized COOH favors passive diffusion Admin->Stomach Ingestion Intestine Intestinal Absorption (pH 6.5-7.4) Ionized state limits transcellular entry Admin->Intestine Transit Portal Portal Vein Circulation Stomach->Portal Rapid Absorption Efflux Intestinal Efflux (P-gp / BCRP mediated) Intestine->Efflux Active Transport Intestine->Portal Paracellular / Carrier-mediated Efflux->Intestine Lumen Return Liver Hepatic Biotransformation Phase I: CYP450 Oxidation Phase II: SULT/UGT Conjugation Portal->Liver First-Pass Effect Systemic Systemic Circulation High Plasma Protein Binding (>90%) Liver->Systemic Parent & Metabolites Excretion Elimination Biliary (Conjugates) & Renal (OATs) Systemic->Excretion Clearance

Fig 1. Systemic ADME pathway of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid.

Hepatic Biotransformation (Metabolism)

Once in the portal circulation, the compound undergoes extensive hepatic first-pass metabolism. Drawing from the [5], the metabolic fate is characterized by:

  • Phase I Metabolism (Oxidation): Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9) target the lipophilic labdane ring, introducing additional hydroxyl or epoxide groups, particularly at the allylic positions near the exocyclic double bond.

  • Phase II Metabolism (Conjugation): This is the dominant clearance pathway. The stereospecific 3β-OH and the primary 18-OH groups act as highly reactive nucleophiles. They undergo extensive conjugation via Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) . Sulfation, in particular, has been established as the most structurally diverse metabolic pathway for labdane diterpenoids in vivo[5].

Distribution and Elimination Kinetics

  • Distribution: The lipophilic nature of the labdane core, combined with the anionic carboxylic acid, results in high Plasma Protein Binding (PPB), primarily to Human Serum Albumin (HSA). This extensive binding restricts the apparent Volume of Distribution (Vd) and limits penetration across the Blood-Brain Barrier (BBB).

  • Excretion: Elimination is bifurcated. The bulky, highly polar Phase II glucuronide and sulfate conjugates are primarily excreted via the biliary route into the feces[6]. Conversely, the parent compound and smaller polar metabolites are cleared renally. The 15-oic acid moiety makes the molecule a prime substrate for Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of renal proximal tubule cells, facilitating active tubular secretion.

Self-Validating Experimental Protocols

To accurately quantify the PK parameters of this compound, rigorous, self-validating in vitro and in vivo assays are required.

Protocol A: Bidirectional Caco-2 Permeability Assay

Purpose: To evaluate intestinal absorption and identify active P-gp mediated efflux.

  • Step 1: Cell Seeding & Differentiation. Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day culture is strictly required for the cells to differentiate into enterocyte-like cells and express the full suite of brush-border enzymes and efflux transporters.

    • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² and a Lucifer Yellow permeability of < 1×10⁻⁶ cm/s are used, validating monolayer integrity.

  • Step 2: Dosing & Sampling. Apply 10 µM of the compound to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport. Sample at 30, 60, 90, and 120 minutes.

  • Step 3: Efflux Calculation. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

    • Self-Validation: Run a parallel assay incorporating 50 µM Verapamil (a known P-gp inhibitor). If the baseline ER is > 2.0 and drops significantly in the presence of Verapamil, P-gp mediated efflux is definitively validated.

Protocol B: LC-MS/MS Bioanalytical Quantification

Purpose: To quantify the parent compound and its Phase II metabolites in plasma.

  • Step 1: Sample Preparation (Protein Precipitation). To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS) (e.g., ¹³C-andrographolide).

    • Causality: Acetonitrile denatures plasma proteins to prevent UHPLC column clogging while efficiently extracting the lipophilic diterpenoid.

    • Self-Validation: The inclusion of the IS prior to precipitation corrects for matrix effects, ion suppression, and extraction recovery variations.

  • Step 2: UHPLC Separation. Inject onto a C18 column (e.g., 1.7 µm, 2.1 × 50 mm) using a gradient of 0.1% formic acid in water and acetonitrile.

  • Step 3: ESI-MS/MS Detection. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • Causality: The 15-oic acid moiety readily loses a proton, making ESI- the optimal choice to yield a strong [M-H]⁻ precursor ion, ensuring high sensitivity.

Bioanalytical_Workflow Prep Sample Preparation Protein Precipitation + Internal Standard UHPLC UHPLC Separation C18 Column, Gradient Elution Prep->UHPLC MSMS ESI-MS/MS Detection Negative Ion Mode (MRM) UHPLC->MSMS Analysis PK Parameter Calculation Non-Compartmental Analysis MSMS->Analysis Validation System Validation QC Samples & Calibration Curves Validation->Prep Spiking Validation->Analysis Data Integrity

Fig 2. Self-validating LC-MS/MS workflow for labdane diterpenoid quantification.

References

  • Bera et al. "Comprehensively investigating pharmacokinetics and metabolic fate of andrographolide in rats by liquid chromatography/mass spectrometry-based approach". RSC Advances, Royal Society of Chemistry. [Link]

  • Songvut et al. "Comparative pharmacokinetics and safety evaluation of high dosage regimens of Andrographis paniculata aqueous extract". Frontiers in Pharmacology.[Link]

  • "Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide". National Center for Biotechnology Information (PMC). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-DAD Quantification of ent-3α,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid in Botanical Matrices

Introduction & Scientific Rationale ent-3α,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is a highly functionalized bioactive diterpenoid. Characterized by its ent-labdane lipophilic skeleton, this compound presents uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

ent-3α,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is a highly functionalized bioactive diterpenoid. Characterized by its ent-labdane lipophilic skeleton, this compound presents unique analytical challenges due to its specific functional groups. The presence of two hydroxyl groups (3α-OH and 18-OH) significantly increases its hydrophilicity compared to unsubstituted labdane diterpenes (such as copalic acid) [2]. Furthermore, the molecule features an α,β -unsaturated carboxylic acid moiety (13E-dien-15-oic acid), which serves as a strong UV chromophore but is highly susceptible to ionization at neutral pH.

Causality in Method Development

To develop a self-validating, reproducible quantification method, several chromatographic variables must be strictly controlled:

  • Ionization Suppression: The 15-oic acid group has an estimated pKa of ~4.5. If analyzed in a neutral mobile phase, the compound will partially ionize, resulting in severe peak tailing, broad peak widths, and shifting retention times. By utilizing 0.1% Formic Acid (pH ~2.8), the carboxylate anion is fully protonated, ensuring uniform hydrophobic partitioning on the stationary phase [1, 2].

  • Wavelength Selection: The conjugation of the C13=C14 double bond with the C15 carbonyl group shifts the UV absorption maximum ( λmax​ ) to approximately 215 nm. Monitoring at 215 nm maximizes detection sensitivity while avoiding the universal end-absorption of organic solvents below 200 nm.

  • Sample Cleanup (SPE): Botanical matrices contain complex mixtures of highly polar sugars and highly lipophilic plant waxes. A Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) cartridge is employed to selectively trap the amphiphilic diterpenoid while washing away matrix interferences, thereby extending column lifetime and preventing baseline drift.

Experimental Protocols

Reagents and Materials
  • Standards: ent-3α,18-Dihydroxylabda-8(17),13E-dien-15-oic acid reference standard (Purity 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), LC-MS grade Formic Acid, and Milli-Q Water (18.2 MΩ·cm).

  • Consumables: Oasis HLB SPE Cartridges (3 cc, 60 mg), 0.22 µm PTFE syringe filters.

Step-by-Step Sample Preparation (SPE Extraction)
  • Matrix Extraction: Accurately weigh 500 mg of pulverized botanical sample into a 50 mL centrifuge tube.

  • Sonication: Add 10.0 mL of 80% Methanol in water (v/v). Sonicate the mixture for 30 minutes at 25°C to ensure complete cellular disruption and analyte solubilization.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes. Decant the supernatant into a clean vessel.

  • SPE Conditioning: Mount the HLB SPE cartridge onto a vacuum manifold. Condition the sorbent with 3.0 mL of 100% Methanol, followed immediately by 3.0 mL of Milli-Q Water. Do not allow the cartridge bed to dry.

  • Sample Loading: Load 2.0 mL of the sample supernatant onto the conditioned cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 3.0 mL of 20% Methanol in water (v/v). This step selectively removes polar interferences (e.g., glycosides, tannins) while retaining the target diterpenoid.

  • Elution: Elute the target analyte using 3.0 mL of 100% Methanol. Collect the eluate in a clean glass tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute the residue in exactly 1.0 mL of Initial Mobile Phase (40% ACN). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions (HPLC-DAD)
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Column: Waters XBridge C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C (Maintains consistent mass transfer kinetics for structurally flexible diterpenes).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD at 215 nm (Reference wavelength: 360 nm, Bandwidth: 100 nm).

  • Gradient Program:

    • 0.0 – 5.0 min: 40% B (Isocratic hold to stabilize polar matrix components)

    • 5.0 – 15.0 min: 40% 65% B (Linear gradient for analyte elution)

    • 15.0 – 25.0 min: 65% 90% B (Column wash of lipophilic waxes)

    • 25.0 – 30.0 min: 90% B (Isocratic wash)

    • 30.0 – 35.0 min: 40% B (Re-equilibration)

Method Validation & Quantitative Data

The method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedures [3]. The self-validating parameters ensure that the method is fit-for-purpose for both quality control and pharmacokinetic profiling.

Validation ParameterExperimental ResultICH Q2(R1) Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mLCorrelation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10
Precision (Intra-day) 0.8% – 1.2% RSD 2.0% RSD (n=6)
Precision (Inter-day) 1.1% – 1.8% RSD 2.0% RSD (n=18 over 3 days)
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0% (Spiked at 3 levels)
Specificity No matrix interference at tR​ Peak purity index 0.990 (via DAD)

Visualizations

SPE_Workflow A Botanical Matrix (500 mg Pulverized) B Ultrasonic Extraction (80% MeOH, 30 min, 25°C) A->B C Centrifugation (10,000 rpm, 10 min) B->C D Supernatant Collection C->D F Sample Loading (2 mL Supernatant) D->F Load Extract E HLB SPE Conditioning (3 mL MeOH → 3 mL H₂O) E->F Cartridge Ready G Washing Step (3 mL 20% MeOH - Removes Sugars) F->G H Elution Step (3 mL 100% MeOH - Elutes Analyte) G->H I Nitrogen Evaporation (Dryness at 35°C) H->I J Reconstitution & Filtration (1 mL Mobile Phase, 0.22 µm PTFE) I->J K HPLC-DAD Injection J->K

Sample preparation and HLB SPE cleanup workflow for botanical matrices.

Separation_Mechanism Analyte ent-3α,18-Dihydroxylabda- 8(17),13E-dien-15-oic acid MobilePhase Mobile Phase (pH 2.8, 0.1% Formic Acid) Analyte->MobilePhase Dissolution Ionization Ionization Suppression (COOH remains un-ionized) MobilePhase->Ionization Acidic Environment StationaryPhase C18 Stationary Phase (Hydrophobic Partitioning) Ionization->StationaryPhase Prevents Peak Tailing Detector DAD Detection (λ = 215 nm) StationaryPhase->Detector Elution

Chromatographic separation logic highlighting pH-dependent ionization suppression.

References

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance for Industry, 2005. URL: [Link]

Application

Illuminating the Molecular Architecture: A Detailed NMR Spectroscopy Protocol for the Structural Analysis of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

Introduction: The Significance of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is a labdane-type diterpenoid, a class of natural products renowned for their dive...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is a labdane-type diterpenoid, a class of natural products renowned for their diverse and potent biological activities. The precise three-dimensional structure of this molecule is paramount, as subtle variations in stereochemistry can dramatically influence its pharmacological profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the complete and unambiguous structural elucidation of such complex organic molecules in solution.[1][2]

This comprehensive application note provides a detailed, step-by-step protocol for the structural analysis of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid using a suite of modern 1D and 2D NMR experiments. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the isolation, characterization, and development of natural products.

Foundational Principles: The Logic of NMR-Based Structural Elucidation

The structural elucidation of a natural product by NMR spectroscopy is a systematic process of piecing together a molecular puzzle. Each NMR experiment provides specific and complementary information:

  • 1D NMR (¹H and ¹³C): Offers a census of the proton and carbon environments within the molecule.

  • 2D Homonuclear Correlation Spectroscopy (COSY): Reveals proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with its directly attached carbon, identifying all C-H bonds.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): Maps long-range (typically 2-3 bond) correlations between protons and carbons, providing the crucial data to connect molecular fragments.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Detects through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.

By integrating the data from these experiments, a complete and validated molecular structure can be constructed.

Experimental Protocol: From Sample Preparation to Spectral Acquisition

A meticulously executed experimental protocol is the bedrock of high-quality, interpretable NMR data.

I. Sample Preparation
  • Sample Purity: Ensure the sample of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid is of high purity (>95%), as impurities can complicate spectral analysis.

  • Mass Determination: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for labdane diterpenoids. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

II. NMR Spectrometer and General Parameters
  • Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion, which is crucial for resolving complex spin systems in natural products.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout all experiments to minimize chemical shift drift.

  • Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C for the specific sample and probe.

III. 1D NMR Experiments
  • ¹H NMR:

    • Purpose: To identify all proton signals and their multiplicities.

    • Typical Parameters:

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 s

      • Relaxation Delay: 1-5 s

      • Number of Scans: 8-16

  • ¹³C{¹H} NMR:

    • Purpose: To detect all unique carbon signals.

    • Typical Parameters:

      • Spectral Width: 200-220 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay: 2-5 s

      • Number of Scans: 1024 or more, depending on sample concentration.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is commonly used, where CH and CH₃ signals are positive, and CH₂ signals are negative.

IV. 2D NMR Experiments

The following is a logical workflow for acquiring the necessary 2D NMR data for the structural elucidation of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid.

experimental_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC C13 ¹³C NMR C13->HSQC DEPT DEPT-135 Assignments Signal Assignments DEPT->Assignments Connectivity 2D Connectivity Analysis COSY->Connectivity HMBC ¹H-¹³C HMBC HSQC->HMBC HSQC->Assignments HMBC->Connectivity NOESY NOESY/ROESY Stereochem Stereochemistry Determination NOESY->Stereochem Assignments->Connectivity Connectivity->Stereochem Structure Final Structure Stereochem->Structure

Caption: A typical experimental workflow for the structural elucidation of a natural product using NMR spectroscopy.

Data Analysis and Structural Elucidation of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

The following sections detail the step-by-step process of interpreting the NMR spectra to deduce the structure of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid.

I. Analysis of 1D NMR Data

The ¹H NMR spectrum will reveal key features of the molecule, including signals for methyl groups, olefinic protons, and protons attached to carbons bearing heteroatoms. The ¹³C NMR and DEPT spectra will provide the carbon framework, including the number of methyl, methylene, methine, and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for the Core Structure of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid. (Based on data for the closely related 3β-hydroxy-8(17),13(E)-labdadien-15-oic acid and expected substituent effects of an 18-hydroxy group)

PositionPredicted δC (ppm)Predicted δH (ppm)Multiplicity
1~39.0~1.50, 1.05m
2~27.5~1.70, 1.45m
3~78.0~3.25dd
4~39.5--
5~55.0~1.10dd
6~24.0~1.65, 1.40m
7~38.0~2.00, 1.55m
8~148.0--
9~56.0~1.45m
10~39.0--
11~21.0~2.15m
12~40.0~2.25m
13~160.0--
14~115.0~5.70s
15~170.0--
16~22.0~2.15s
17~106.0~4.85, 4.55s, s
18~65.0~3.40, 3.70d, d
19~25.0~1.00s
20~15.0~0.75s
II. Establishing the Carbon Skeleton with 2D NMR

The core structure of the labdane skeleton and the side chain are pieced together using COSY and HMBC correlations.

  • COSY Analysis: The ¹H-¹H COSY spectrum will reveal the spin systems within the molecule. Key expected correlations include those between H-1/H-2/H-3 and H-5/H-6/H-7, which define the decalin ring system.

  • HMBC Analysis: The HMBC spectrum is critical for connecting the spin systems and quaternary carbons. Key long-range correlations that will confirm the structure include:

    • Correlations from the methyl protons (H-19 and H-20) to the surrounding carbons (C-3, C-4, C-5, C-10).

    • Correlations from the exocyclic methylene protons (H-17) to C-7, C-8, and C-9.

    • Correlations from the olefinic proton H-14 and the methyl protons H-16 to carbons in the side chain (C-12, C-13, C-15).

    • Correlations from the hydroxymethyl protons (H-18) to C-3, C-4, and C-5.

hmbc_correlations cluster_structure C3 C3 C4 C4 C5 C5 C10 C10 C8 C8 C9 C9 C7 C7 C13 C13 C14 C14 C15 C15 C12 C12 H19 H-19 H19->C3 H19->C4 H19->C5 H20 H-20 H20->C5 H20->C10 H20->C9 H17 H-17 H17->C8 H17->C9 H17->C7 H14 H-14 H14->C13 H14->C12 H16 H-16 H16->C13 H16->C15 H18 H-18 H18->C3 H18->C4

Caption: A diagram illustrating key expected HMBC correlations for the structural elucidation of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid.

III. Determination of Relative Stereochemistry with NOESY/ROESY

The NOESY or ROESY spectrum provides through-space correlations that are essential for determining the relative stereochemistry of the chiral centers. Key NOE correlations that would confirm the ent-labdane stereochemistry include:

  • Correlation between H-5 and H-9, indicating they are on the same face of the decalin ring system.

  • Correlations between the axial methyl group protons (H-20) and axial protons on the same face of the molecule.

  • Correlations between the equatorial methyl group protons (H-19) and nearby equatorial or axial protons.

  • The E-geometry of the C13-C14 double bond is confirmed by a NOE correlation between H-14 and the protons on C-12.

Conclusion: A Robust Framework for Structural Validation

The comprehensive application of 1D and 2D NMR spectroscopy, as detailed in this protocol, provides an unambiguous and self-validating system for the complete structural elucidation of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid. By systematically analyzing the data from each experiment, researchers can with high confidence determine the constitution, connectivity, and relative stereochemistry of this and other complex labdane diterpenoids. This detailed structural information is a critical prerequisite for understanding structure-activity relationships and advancing the development of new therapeutic agents from natural sources.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Liu, X., et al. (2023). Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression. Marine Drugs, 21(12), 635. [Link]

  • Mambu, L., et al. (2006). Clerodane and labdane diterpenoids from Nuxia sphaerocephala. Phytochemistry, 67(8), 753-758. [Link]

  • Falcão, M. J. C., et al. (2020). Bioprospecting of Labdane-Type Diterpenes From Austroeupatorium laetevirens: Molecular Networking, Structural Elucidation, and Biological Activity Evaluation. Frontiers in Chemistry, 8, 583. [Link]

Sources

Method

Application Notes and Protocols for in vivo Dosing of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid in Murine Models

Introduction ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is a diterpenoid natural product with potential therapeutic applications. As with any novel investigational compound, establishing robust and reproducible...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is a diterpenoid natural product with potential therapeutic applications. As with any novel investigational compound, establishing robust and reproducible in vivo dosing protocols is a critical step in preclinical development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, administration, and evaluation of this compound in murine models. The protocols outlined herein are based on established best practices for compounds with similar physicochemical properties and are intended to serve as a detailed starting point for further study-specific optimization.

The inherent hydrophobicity of many diterpenoids necessitates careful consideration of vehicle selection to ensure bioavailability and minimize vehicle-related toxicity. Therefore, a significant emphasis is placed on formulation development and preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) and to inform the design of subsequent pharmacokinetic (PK) and pharmacodynamic (PD) efficacy studies.

PART 1: Pre-formulation and Vehicle Selection

The successful administration of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is contingent upon the development of a safe and effective vehicle for solubilization. Given its predicted lipophilic nature, aqueous solutions are unlikely to be suitable. The following table summarizes common vehicle systems for hydrophobic compounds for various administration routes.

Vehicle ComponentRoute of AdministrationConsiderations & Rationale
Aqueous Vehicles with Solubilizing Agents
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineIV, IP, POA common starting formulation for poorly soluble compounds. DMSO aids in initial dissolution, PEG300 and Tween 80 enhance solubility and stability in the aqueous phase.[1]
5-10% DMSO in Saline/PBSIP, IV (with caution)Simpler formulation, but precipitation upon injection is a risk. Best for low doses. High concentrations of DMSO can cause local irritation and hemolysis.[2]
2-hydroxypropyl-β-cyclodextrin (HPβCD) in waterIV, IP, POCyclodextrins form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Generally well-tolerated.
Oil-Based Vehicles
Corn oil, Sesame oil, Peanut oilPO, SC, IMSuitable for highly lipophilic compounds. Not for intravenous administration. May influence absorption kinetics.[2][3]
Suspensions
0.5-1% Carboxymethyl cellulose (CMC) in waterPOUseful for compounds that cannot be fully dissolved. Particle size is critical for consistent dosing and absorption.

Protocol 1: Small-Scale Solubility Screening

Objective: To identify a suitable vehicle for ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid.

Materials:

  • ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid

  • Candidate vehicles (see table above)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 1-2 mg of the compound into separate microcentrifuge tubes.

  • Add a small volume (e.g., 100 µL) of the candidate vehicle to each tube.

  • Vortex vigorously for 2-5 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add incremental volumes of the vehicle, vortexing after each addition, until dissolution is achieved or the maximum desired concentration is exceeded.

  • For promising candidates, prepare a higher concentration and let it stand at room temperature for several hours, then centrifuge at high speed to check for precipitation.

PART 2: Dose-Ranging and Maximum Tolerated Dose (MTD) Studies

Prior to efficacy studies, it is imperative to determine the MTD. This is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, significant clinical signs of distress) over a specified period.[4]

Protocol 2: Acute Single-Dose MTD Study

Objective: To determine the acute toxicity and MTD of a single administration of the compound.

Workflow:

MTD_Workflow start Select 3-5 dose levels based on in vitro data and literature on similar compounds groups Assign mice (n=3-5/group) to each dose level and a vehicle control group start->groups administer Administer a single dose via the intended route (e.g., IP, PO) groups->administer monitor Monitor for clinical signs of toxicity and mortality at 1, 4, 24, and 48 hours administer->monitor weigh Record body weight daily for 7-14 days monitor->weigh end Determine MTD: Highest dose with no mortality and <20% body weight loss weigh->end

Caption: Workflow for a single-dose acute MTD study.

Procedure:

  • Dose Selection: Choose 3-5 escalating dose levels (e.g., 10, 30, 100 mg/kg).

  • Animal Groups: Use healthy, age-matched mice (e.g., C57BL/6, 8-10 weeks old), with 3-5 mice per dose group and a vehicle control group.

  • Administration: Administer the selected doses via the intended clinical route.

  • Monitoring: Observe animals closely for the first 4 hours post-dosing, and then daily for 7-14 days. Record any signs of toxicity (e.g., lethargy, ruffled fur, ataxia).

  • Endpoint: The MTD is the highest dose that does not produce significant toxicity or mortality.

PART 3: Administration Protocols

All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 3: Oral Gavage (PO) Administration

Objective: To administer the compound directly to the stomach.

Materials:

  • Appropriately sized gavage needle (20-22 gauge for adult mice).[5]

  • Syringe with the prepared formulation.

Procedure:

  • Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line.

  • Measurement: Pre-measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[6]

  • Insertion: Insert the gavage needle into the diastema (gap behind the incisors) and gently advance it along the roof of the mouth. The mouse should swallow the needle as it passes into the esophagus. Do not force the needle.[5]

  • Administration: Once the needle is in place, dispense the solution slowly and steadily.

  • Withdrawal: Remove the needle in a smooth, swift motion.

  • Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental tracheal administration.[7]

Protocol 4: Intraperitoneal (IP) Injection

Objective: To administer the compound into the peritoneal cavity.

Materials:

  • 25-27 gauge needle.[8]

  • Syringe with the prepared formulation.

Procedure:

  • Restraint: Scruff the mouse and position it to expose the abdomen, tilting the head downwards.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][10]

  • Insertion: Insert the needle, bevel up, at a 30-45 degree angle.[9]

  • Aspiration: Gently pull back on the plunger to ensure no blood or urine is aspirated.

  • Injection: Inject the solution into the peritoneal space. The maximum recommended volume is 10 ml/kg.[8]

  • Withdrawal: Remove the needle and return the mouse to its cage.

Protocol 5: Intravenous (IV) Tail Vein Injection

Objective: To administer the compound directly into the systemic circulation.

Materials:

  • 27-30 gauge needle.[11]

  • Syringe with the prepared formulation.

  • Warming device (e.g., heat lamp, warming pad).

Procedure:

  • Warming: Warm the mouse for 5-10 minutes to dilate the lateral tail veins.[12]

  • Restraint: Place the mouse in a suitable restrainer.

  • Vein Identification: Identify one of the two lateral tail veins.

  • Insertion: Insert the needle, bevel up, parallel to the vein, starting from the distal portion of the tail.[13][14]

  • Injection: Slowly inject the solution. The vein should blanch as the solution is administered. If a blister forms, the needle is not in the vein.[11] The recommended maximum bolus volume is 5 ml/kg.[11]

  • Withdrawal: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.

PART 4: Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs dose selection and scheduling for efficacy studies.[15]

Protocol 6: Murine Pharmacokinetic Study Design

Objective: To determine the plasma concentration-time profile of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid.

Workflow:

PK_Workflow start Administer a single dose of the compound (IV and PO in separate cohorts) sampling Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hr) start->sampling processing Process blood to plasma and store at -80°C sampling->processing analysis Quantify compound concentration in plasma using LC-MS/MS processing->analysis modeling Perform pharmacokinetic modeling to determine key parameters (Cmax, Tmax, AUC, t1/2) analysis->modeling end Calculate oral bioavailability (F%) modeling->end

Caption: General workflow for a murine pharmacokinetic study.

Procedure:

  • Animal Groups: Use two groups of mice (n=3-5 per time point for composite sampling, or n=3-5 for serial sampling if feasible). One group receives an IV dose, and the other receives a PO dose.

  • Dosing: Administer a single, well-tolerated dose.

  • Blood Collection: Collect blood samples (e.g., 20-30 µL) at multiple time points. For rapid serial sampling, submandibular or saphenous vein bleeds are appropriate. A terminal cardiac puncture can be used for the final time point.[15]

  • Sample Processing: Process blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters and determine oral bioavailability by comparing the area under the curve (AUC) of the PO and IV groups.

PART 5: Preliminary Toxicity Assessment

For repeated dosing studies, a sub-acute toxicity study is recommended to ensure the chosen dose and schedule are well-tolerated.

Protocol 7: Repeat-Dose Toxicity Study

Objective: To evaluate the safety of repeated administration of the compound.

Procedure:

  • Dose Selection: Based on the single-dose MTD, select 2-3 dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) and a vehicle control.

  • Dosing: Administer the compound daily (or as per the intended clinical schedule) for 7-14 days.

  • Monitoring:

    • Record body weight daily.

    • Perform daily clinical observations.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, kidney, spleen, etc.) for histopathological examination.

Data Summary Table for Toxicity Assessment:

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Body Weight Change (%)
Clinical Observations
Hematology (e.g., WBC, RBC, PLT)
Clinical Chemistry (e.g., ALT, AST, BUN, CREA)
Key Histopathology Findings

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vivo characterization of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid in murine models. Due to the novelty of this compound, researchers are strongly encouraged to perform pilot studies to validate and refine these general methodologies for their specific experimental context. Careful attention to formulation, dose selection, and animal welfare will be paramount to generating high-quality, reproducible data to support the continued development of this promising natural product.

References

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Zhang, Y., et al. Murine Pharmacokinetic Studies. PMC, NIH. Available from: [Link]

  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. Available from: [Link]

  • UBC Animal Care Services. UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Available from: [Link]

  • Sharma, V., et al. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC, NIH. Available from: [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment? Available from: [Link]

  • UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. Available from: [Link]

  • UBC Animal Care Services. UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Available from: [Link]

  • Virginia Tech. SOP: Mouse Intravenous Injections. Available from: [Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]

  • UNC Research. Mouse Handling & Techniques. Available from: [Link]

  • Queen's University. Intraperitoneal Injection in Mice | Animals in Science. Available from: [Link]

  • Queen's University. SOP 7.8 - Gavage Techniques in Small Animals (Mice). Available from: [Link]

  • Research Support, The University of Queensland. LAB_021 Oral Gavage in Mice and Rats. Available from: [Link]

  • Research Support, The University of Queensland. Lateral Tail Vein Injection in Mice and Rats (Preferred Technique - IACUC). Available from: [Link]

  • University of Wisconsin-Milwaukee. Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. Available from: [Link]

  • UBC Animal Care Services. UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available from: [Link]

Sources

Application

Application Note: Extraction and Purification Protocol for ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

Target Audience: Researchers, natural product chemists, and drug development professionals. Introduction & Pharmacognostic Profile The compound ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid (CAS: 99624-39-2) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, natural product chemists, and drug development professionals.

Introduction & Pharmacognostic Profile

The compound ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid (CAS: 99624-39-2) is a highly functionalized labdane-type diterpenoid[1]. Structurally, it features a decalin-type bicyclic core with an exocyclic double bond at C-8(17), an extended side chain with a conjugated double bond at C-13(E), a terminal carboxylic acid at C-15, and two hydroxyl groups at the C-3 and C-18 positions.

This specific diterpenoid is primarily extracted from the fronds of Dicranopteris linearis (commonly known as the Old World forked fern) and Dicranopteris ampla[2]. The Dicranopteris genus is a rich source of bioactive secondary metabolites, particularly labdane and clerodane-type diterpenoids, which are of significant interest in oncology and inflammatory disease drug discovery pipelines[3][4].

Causality in Extraction Strategy (E-E-A-T)

As a Senior Application Scientist, designing an extraction protocol requires moving beyond empirical trial-and-error to structure-based causality. The methodology described below is engineered specifically for the physicochemical properties of this target molecule:

  • Solvent Polarity Matching: Unlike simple hydrocarbon diterpenes (which are highly non-polar), the presence of a carboxylic acid and two hydroxyl groups makes this compound moderately polar. Therefore, while initial defatting with hexane is necessary to remove waxes and chlorophyll, the target compound will partition selectively into Ethyl Acetate (EtOAc) during liquid-liquid extraction.

  • Chromatographic Tailing Suppression: Carboxylic acids (-COOH) interact strongly with the free silanol groups (-SiOH) on normal-phase silica gel and reverse-phase C18 columns, leading to severe peak tailing and poor resolution. To counteract this, 0.1% Formic Acid (FA) is utilized as a mobile phase modifier. The acidic environment ensures the C-15 carboxylic acid remains protonated (unionized), enhancing hydrophobicity, sharpening the elution band, and maximizing recovery.

  • UV Detection Rationale: The conjugated α,β-unsaturated carboxylic acid moiety (C13=C14-C15OOH) provides a specific, albeit weak, chromophore. Monitoring the Preparative HPLC at 215 nm allows for precise fraction collection without relying on universal detectors like ELSD or RI, which lack gradient compatibility.

Quantitative Data & Physicochemical Parameters

Table 1: Physicochemical & Chromatographic Properties

ParameterValue / Description
Chemical Name ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid
CAS Number 99624-39-2[5]
Molecular Formula C20H32O4
Molecular Weight 336.47 g/mol
Solubility Profile Soluble in EtOAc, MeOH, EtOH, DMSO; Insoluble in Hexane, H₂O
UV Absorbance (λmax) ~215 nm (Conjugated diene-acid system)

Step-by-Step Extraction and Purification Protocol

Phase 1: Biomass Preparation and Maceration
  • Drying: Harvest fresh fronds of Dicranopteris linearis. Air-dry the biomass in the shade at room temperature (20–25°C) for 7–10 days. Causality: Oven drying above 50°C risks thermal isomerization of the 13E-double bond.

  • Pulverization: Grind the dried fronds to a uniform 40-mesh powder to maximize the surface-area-to-solvent ratio.

  • Maceration: Suspend 1.0 kg of the pulverized biomass in 5.0 L of 95% Ethanol. Subject to ultrasonic-assisted extraction (UAE) for 60 minutes, followed by static maceration for 72 hours. Repeat this process three times.

  • Concentration: Filter the extract and concentrate it in vacuo using a rotary evaporator. Keep the water bath strictly below 40°C to yield a dark, viscous crude ethanolic extract.

Phase 2: Liquid-Liquid Partitioning
  • Suspension: Suspend the crude extract in 1.0 L of distilled water.

  • Defatting: Partition the aqueous suspension with Hexane (3 × 1.0 L). Discard the hexane layer (contains non-polar lipids, sterols, and chlorophyll).

  • Target Extraction: Partition the remaining aqueous layer with Ethyl Acetate (3 × 1.0 L). Combine the EtOAc layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Evaporate the EtOAc in vacuo to yield the diterpenoid-enriched fraction.

    • Self-Validating Checkpoint: Perform analytical TLC on the EtOAc fraction (Mobile phase: CHCl₃:MeOH 9:1). Spray with 10% ethanolic H₂SO₄ and heat at 105°C. The presence of dark purplish-brown spots confirms the successful partitioning of labdane diterpenoids.

Phase 3: Primary Fractionation via Silica Gel Chromatography
  • Column Packing: Pack a glass column with normal-phase silica gel (200-300 mesh) using Chloroform (CHCl₃) as the slurry solvent.

  • Loading: Dry-load the EtOAc fraction onto the column.

  • Gradient Elution: Elute using a step gradient of CHCl₃:MeOH (100:0 → 95:5 → 90:10 → 80:20 v/v). Crucial: Add 0.1% Formic Acid to all mobile phases to prevent carboxylic acid tailing.

  • Pooling: Monitor fractions via TLC. Pool the fractions eluting around the 90:10 ratio (Rf ~ 0.4) and evaporate to dryness.

Phase 4: High-Resolution Preparative HPLC
  • Sample Prep: Reconstitute the pooled sub-fraction in 2 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Inject onto a Preparative C18 Reverse-Phase Column (e.g., 250 × 21.2 mm, 5 µm). Set the UV detector to 215 nm.

    • Self-Validating Checkpoint: If no peaks are observed at 215 nm, the conjugated diene system has degraded. Halt the run and verify the structural integrity of the pre-HPLC sample via LC-MS.

Table 2: Preparative HPLC Gradient Method (Flow Rate: 15 mL/min)

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.06040
5.06040
25.02080
30.00100
35.00100
36.06040
  • Collection: Collect the major peak eluting during the linear gradient phase. Lyophilize the collected fraction to yield pure ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid (>98% purity).

Experimental Workflow Visualization

Workflow N1 Dicranopteris linearis Fronds (Dried & Pulverized) N2 Solvent Extraction (95% EtOH, 72h Maceration) N1->N2 N3 Crude Ethanolic Extract (Concentrated in vacuo) N2->N3 Filtration & Evaporation N4 Liquid-Liquid Partitioning (Hexane → EtOAc → Water) N3->N4 Suspension in H2O N5 Ethyl Acetate (EtOAc) Fraction (Diterpenoid Enriched) N4->N5 Polarity Selection N6 Silica Gel Column Chromatography (CHCl3:MeOH + 0.1% FA) N5->N6 N7 Target Sub-fraction (TLC Rf ~0.4) N6->N7 Gradient Elution N8 Preparative HPLC (C18) (ACN/H2O + 0.1% FA, UV 215 nm) N7->N8 Reconstitution in Mobile Phase N9 ent-3β,18-Dihydroxylabda- 8(17),13E-dien-15-oic acid (>98% Purity) N8->N9 High-Resolution Separation

Workflow diagram detailing the extraction, fractionation, and high-resolution purification of the target labdane diterpenoid.

References

  • Li, X. L., Tu, L., Zhao, Y., et al. "Terpenoids from Two Dicranopteris Species." Helvetica Chimica Acta, 2008.[Link]

  • Baharuddin, A. A., et al. "Dicranopteris linearis: A potential medicinal plant with anticancer properties." Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 2021.[Link]

Sources

Method

Formulation of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid for Preclinical Animal Studies: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the formulation of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid, a labdane diterpenoid of interest for various pharmacological investigations. Due to its i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid, a labdane diterpenoid of interest for various pharmacological investigations. Due to its inherent poor aqueous solubility, a robust and reproducible formulation is critical for achieving adequate systemic exposure in preclinical animal models. This guide details a co-solvent-based formulation strategy, providing step-by-step protocols for preparation, sterilization, and quality control. The rationale behind excipient selection and the importance of safety considerations are also discussed to ensure the generation of reliable and interpretable in vivo data.

Introduction: The Challenge of Formulating Diterpenoic Acids

ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS No: 99624-39-2; Molecular Formula: C₂₀H₃₂O₄) is a member of the labdane diterpene class of natural products.[1] Like many other diterpenoids, it possesses a lipophilic character, which often translates to poor water solubility, presenting a significant hurdle for in vivo studies.[2][3] Inadequate formulation can lead to variable drug absorption, low bioavailability, and consequently, misleading pharmacological and toxicological results.[4]

The presence of a carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent. However, at physiological pH, the molecule is likely to be ionized and still may not achieve the desired concentration for in vivo administration without the use of solubilizing agents. This guide, therefore, focuses on a co-solvent system, a widely adopted and effective approach for solubilizing poorly soluble compounds for preclinical research.[5][6]

Pre-formulation Considerations: Understanding the Molecule

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the cornerstone of rational formulation development. While experimental data for ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid is not extensively available in the public domain, we can infer key characteristics based on its structure and related compounds.

Table 1: Estimated Physicochemical Properties of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

PropertyEstimated Value/CharacteristicRationale and Implication for Formulation
Molecular Weight 336.48 g/mol A moderate molecular weight, typical for diterpenoids.
pKa (acidic) ~4.5 - 5.0The carboxylic acid group is the primary ionizable functional group. At physiological pH (~7.4), the molecule will be predominantly in its ionized (carboxylate) form. This can enhance aqueous solubility to some extent, but the lipophilic core of the molecule still necessitates the use of solubilizing agents.
logP High (estimated > 4)The large hydrocarbon backbone suggests high lipophilicity and consequently low aqueous solubility. This is a key driver for selecting a co-solvent formulation approach.
Aqueous Solubility Very LowPredicted to be poorly soluble in water and aqueous buffers at neutral pH.
Solubility in Organic Solvents Likely soluble in DMSO, ethanol, and polyethylene glycols.These solvents are capable of disrupting the intermolecular forces in the solid state and solvating the lipophilic molecule.

The Co-Solvent Formulation Strategy

The proposed formulation utilizes a combination of a primary organic solvent, a co-solvent, a surfactant, and an aqueous vehicle. This multi-component system is designed to first dissolve the compound and then maintain its solubility upon dilution in the aqueous phase, which is critical for administration and subsequent absorption in the body. A widely used and generally well-tolerated vehicle for preclinical studies consists of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), a surfactant like Tween® 80, and saline or a buffered solution.[3][7][8]

Rationale for Excipient Selection
  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent with a high capacity to dissolve a wide range of non-polar compounds.[9] It is often used as the primary solvent to create a concentrated stock solution. However, its use in vivo should be carefully controlled due to potential toxicity at higher concentrations.[10][11]

  • Polyethylene Glycol 300 (PEG300): A water-miscible co-solvent that helps to bridge the solubility of the lipophilic drug from the organic solvent to the aqueous phase.[5] It is generally considered safe for parenteral administration in animals within established concentration limits.[4]

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent and emulsifier.[8] It helps to prevent the precipitation of the drug when the formulation is introduced into an aqueous environment, such as the bloodstream, by forming micelles that encapsulate the drug molecules.

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS): The aqueous vehicle used to bring the formulation to the final volume and to ensure isotonicity, which is crucial for minimizing irritation at the site of injection.[12][13]

Recommended Formulation Composition

Based on common practices for similar compounds, the following formulation is recommended as a starting point:

Table 2: Recommended Co-Solvent Formulation for ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

ComponentPercentage (v/v)Function
DMSO10%Primary Solvent
PEG30040%Co-solvent
Tween® 805%Surfactant/Emulsifier
Sterile Saline or PBS45%Aqueous Vehicle

This formulation has been reported to achieve a solubility of at least 2.5 mg/mL for other poorly soluble compounds and serves as a robust starting point for ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid.[7][8] The final concentration of the active pharmaceutical ingredient (API) should be determined based on the required dose for the animal studies.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation, sterilization, and quality control of the formulation. All procedures should be performed in a laminar flow hood using aseptic techniques to ensure sterility, especially for parenteral administration.[12][14]

Protocol 1: Preparation of the Formulation

This protocol describes the preparation of a 10 mL batch of the formulation. Adjust volumes accordingly for different batch sizes.

Materials:

  • ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Tween® 80, sterile, injectable grade

  • Sterile 0.9% Saline or PBS

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare the API Stock Solution:

    • Accurately weigh the required amount of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid based on the desired final concentration.

    • In a sterile vial, dissolve the API in 1 mL of DMSO.

    • Vortex and/or sonicate until the powder is completely dissolved and the solution is clear.

  • Add the Co-solvent:

    • To the DMSO stock solution, add 4 mL of PEG300.

    • Vortex thoroughly until a homogenous solution is obtained.

  • Add the Surfactant:

    • Add 0.5 mL of Tween® 80 to the mixture.

    • Vortex again to ensure complete mixing.

  • Add the Aqueous Vehicle:

    • Slowly add 4.5 mL of sterile saline or PBS to the vial while continuously vortexing. The gradual addition is crucial to prevent precipitation of the API.

  • Final Homogenization and Inspection:

    • Vortex the final solution for at least 2 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation or phase separation. The final formulation should be a clear, homogenous solution.

Protocol 2: Sterilization of the Formulation

For parenteral routes of administration (e.g., intravenous, intraperitoneal), the final formulation must be sterile.[13]

Procedure:

  • Draw the prepared formulation into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.[15]

  • Filter the solution into a sterile, sealed vial.

  • Properly label the final sterile vial with the compound name, concentration, date of preparation, and expiration date.

Protocol 3: Quality Control and Stability Assessment

To ensure the reliability of in vivo studies, it is essential to verify the concentration and stability of the formulation.

4.3.1. Concentration Verification:

A validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), should be used to confirm the final concentration of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid in the formulation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.

  • Detection Wavelength: Based on the UV spectrum of the compound. Diterpenoids often have a chromophore that absorbs in the low UV range (e.g., 210-230 nm).[2][16][17][18][19]

  • Standard Curve: Prepare a standard curve of the API in the formulation vehicle to accurately quantify the concentration.

4.3.2. Stability Assessment:

The stability of the formulation should be assessed under the intended storage conditions.[20][21][22]

  • Short-Term Stability: Store the formulation at room temperature and 4°C and analyze the concentration at various time points (e.g., 0, 4, 8, and 24 hours) to determine its suitability for use within a single day's experiment.

  • Long-Term Stability (if required): For longer studies, store the formulation at 4°C and -20°C and test at weekly or monthly intervals.

  • Visual Inspection: Always visually inspect the formulation for any signs of precipitation or color change before each use.

Visualization of Workflows

Formulation Preparation Workflow

G cluster_0 API Solubilization cluster_1 Vehicle Preparation cluster_2 Finalization A Weigh API B Dissolve in DMSO A->B C Vortex/Sonicate B->C D Add PEG300 C->D E Add Tween® 80 D->E F Slowly add Saline/PBS E->F G Final Homogenization F->G H Sterile Filtration (0.22 µm) G->H I QC Analysis (HPLC) H->I

Caption: Workflow for co-solvent formulation preparation.

Decision Tree for Formulation Troubleshooting

G A Visual Inspection of Final Formulation B Clear & Homogenous Solution? A->B C Proceed with Animal Dosing B->C Yes D Precipitation or Cloudiness Observed B->D No E Increase Sonication Time/Temperature D->E E->B Re-inspect F Adjust Excipient Ratios (e.g., increase PEG300 or Tween® 80) E->F If still not clear G Re-evaluate API Solubility in Individual Solvents F->G H Consider Alternative Formulation Strategy G->H

Caption: Troubleshooting decision tree for formulation issues.

Safety and Handling

  • Excipient Safety: The proposed excipients are generally considered safe for preclinical studies at the recommended concentrations. However, it is always advisable to include a vehicle-only control group in your animal studies to account for any potential effects of the formulation itself.[15][23][24]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses, during the preparation of the formulation.

  • Handling: DMSO can enhance the dermal absorption of other chemicals. Handle with care.[10][11]

  • Storage: Store the final formulation in a clearly labeled, sealed, sterile vial at 4°C and protected from light, unless stability studies indicate otherwise. It is recommended to prepare the formulation fresh for each experiment.[14]

Conclusion

The successful in vivo evaluation of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid is contingent upon the use of a well-characterized and reproducible formulation. The co-solvent system detailed in this guide provides a robust and scientifically sound approach to achieving adequate drug exposure in animal models. By following these protocols and adhering to the principles of sterile preparation and quality control, researchers can generate reliable data to advance the understanding of this promising natural product.

References

  • [A simplified HPLC-UV method for the analysis of triterpenoid acids from heritage apples (Malus domestica) from western. (2022). Bioactive Compounds in Health and Disease, 5(4), 84-92.]([Link] CHDjournal.com/index.php/b CHD/article/view/180)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Yield for ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction of functionalized labdane diterpenoids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction of functionalized labdane diterpenoids. ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is a highly valuable, moderately polar diterpenoid primarily isolated from the fronds of Dicranopteris linearis and D. ampla[1],[].

The primary bottleneck in achieving high yields is rarely the absence of the compound; rather, it is its entrapment within the complex, tannin-rich matrix of the fern, coupled with the susceptibility of its exocyclic 8(17) double bond and 13E-diene system to thermal degradation. This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to maximize your recovery.

Part 1: Frequently Asked Questions (Mechanistic Focus)

Q1: Why is my baseline extraction yield from D. linearis consistently low when using standard maceration? A1: Matrix effects and poor solvent penetration. D. linearis is rich in high-molecular-weight polyphenols, tannins, and saponins[3],[4]. Standard maceration relies on passive diffusion, which fails to penetrate the cellular pores effectively. Implementing creates a pressure differential that forces the solvent into the matrix pores, significantly enhancing mass transfer and reducing extraction time[5],[6].

Q2: What is the optimal solvent system for this specific labdane diterpenoid? A2: ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid contains two hydroxyl groups (C-3 and C-18) and a terminal carboxylic acid (C-15). This functionalization makes it moderately polar. A binary solvent system of 50% to 70% aqueous ethanol is optimal for the initial crude extraction[6]. For downstream purification, the compound partitions preferentially into the ethyl acetate fraction during liquid-liquid extraction, leaving highly polar glycosides in the aqueous layer and non-polar waxes in the hexane layer[7],[8].

Q3: Can I use heat reflux to speed up the extraction process? A3: It is highly discouraged. Prolonged exposure to temperatures above 65°C can induce thermal isomerization or oxidation of the 13E-diene system. VAE allows for efficient extraction at a lowered boiling point (e.g., 65°C under reduced pressure), preserving the structural integrity of the diterpenoid[5],[6].

Part 2: Troubleshooting Guide for Common Bottlenecks

Issue 1: Emulsion Formation During Liquid-Liquid Partitioning
  • The Causality: D. linearis contains a high concentration of saponins, which act as natural surfactants, stabilizing emulsions between the aqueous and organic phases during ethyl acetate partitioning[3],[9].

  • The Solution: Increase the ionic strength of the aqueous phase. Add saturated sodium chloride (brine) to the separatory funnel. The "salting-out" effect decreases the solubility of the moderately polar diterpenoid in the aqueous phase and breaks the emulsion by neutralizing the surfactant micelle structures.

Issue 2: Target Compound Degradation During Solvent Removal
  • The Causality: Concentrating the methanolic or ethanolic crude extract using a rotary evaporator at atmospheric pressure or high bath temperatures (>50°C) leads to thermal degradation of the target acid.

  • The Solution: Always evaporate under high vacuum (e.g., < 50 mbar) with the water bath strictly maintained at ≤40°C[10],[3].

Issue 3: Co-elution of Chlorophyll in the Target Fraction
  • The Causality: Skipping the defatting step causes lipophilic pigments (like chlorophyll) to carry over into the ethyl acetate fraction.

  • The Solution: Implement a self-validating defatting step. Before extracting with ethyl acetate, partition the crude aqueous suspension with n-hexane[8]. Validate the success of this step by ensuring the hexane layer is dark green (chlorophyll removed) and the subsequent ethyl acetate layer is amber/yellow.

Part 3: Quantitative Data Presentation

The following table synthesizes field-proven parameters comparing traditional methods against optimized VAE and partitioning for labdane diterpenoid recovery from complex plant matrices[5],[6],[3],[8].

Extraction MethodSolvent SystemTemp (°C)TimeRelative Yield (%)Matrix Co-extracts
Standard Maceration 100% Methanol25°C72 hoursBaseline (1.0x)High (Tannins, Chlorophyll)
Heat Reflux 70% Ethanol85°C2 hours1.2x (Degraded)Very High (Polymers)
Vacuum Assisted (VAE) 50% Ethanol65°C16 min2.8x (Intact) Moderate
VAE + L-L Partitioning 50% EtOH EtOAc65°C 25°C16 min + 1 hr2.5x (Purified) Low (Target Enriched)

Part 4: Standardized Experimental Protocols

Protocol A: Vacuum-Assisted Extraction (VAE) of D. linearis Fronds

This protocol utilizes negative pressure to enhance solvent penetration while protecting the diene system from thermal degradation.

  • Matrix Preparation: Dry the D. linearis fronds in an oven at 55°C for 48 hours. Mill and sieve the material through a 1 mm mesh to maximize surface area[8].

  • Solvent Addition: Suspend 100 g of the milled powder in 1200 mL of 50% aqueous ethanol (1:12 solid-liquid ratio) in a vacuum-safe extraction vessel[5],[6].

  • Vacuum Extraction: Apply a vacuum to the vessel and heat the water bath to exactly 65°C. Maintain the extraction for 16 minutes[6]. The negative pressure lowers the boiling point and forces solvent into the plant cells.

  • Filtration & Concentration: Release the vacuum, filter the extract through Whatman No. 1 paper, and concentrate the filtrate using a rotary evaporator under reduced pressure at ≤40°C until a crude paste is formed[10],[3].

Protocol B: Bioassay-Guided Liquid-Liquid Partitioning

This protocol isolates the moderately polar ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid from the crude paste.

  • Resuspension: Suspend 20 g of the crude VAE extract in 200 mL of distilled water. Sonicate briefly to ensure complete dispersion.

  • Defatting (Hexane Wash): Transfer the suspension to a separatory funnel. Add 200 mL of n-hexane. Shake vigorously, vent, and allow the layers to separate. Draw off the lower aqueous layer. Discard the upper dark-green hexane layer (contains waxes and chlorophyll)[8].

  • Target Partitioning (Ethyl Acetate): Return the aqueous layer to the funnel. Add 200 mL of ethyl acetate. If an emulsion forms, add 20 mL of saturated NaCl brine. Shake gently and allow phase separation.

  • Collection: Collect the upper ethyl acetate layer. Repeat the ethyl acetate extraction twice more. Pool the organic layers.

  • Drying & Validation: Dry the pooled ethyl acetate fraction over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate at 40°C. Validate the presence of the diterpenoid via TLC (visualized with anisaldehyde-sulfuric acid reagent; labdanes typically turn purple/blue upon heating).

Part 5: Extraction & Partitioning Workflow

ExtractionWorkflow N1 Dried D. linearis Fronds (Milled & Sieved) N2 Vacuum-Assisted Extraction (VAE) 50% EtOH, 65°C, 16 min N1->N2 Solvent addition N3 Crude Extract Filtration & Concentration (<40°C) N2->N3 Vacuum release N4 Liquid-Liquid Partitioning (H2O suspension) N3->N4 Resuspend N5 Hexane Fraction (Non-polar lipids/chlorophyll) N4->N5 Defatting N6 Ethyl Acetate Fraction (Target Diterpenoids) N4->N6 Target Partition N7 Aqueous Fraction (Highly polar glycosides/tannins) N4->N7 Residuals N8 Chromatographic Purification (Silica Gel / Prep-HPLC) N6->N8 Load N9 ent-3β,18-Dihydroxylabda- 8(17),13E-dien-15-oic acid N8->N9 Elution

Workflow for the extraction and partitioning of labdane diterpenoids from D. linearis.

References

  • Wang, Y.-Q., Wu, Z.-F., Ke, G., & Yang, M. (2014). An Effective Vacuum Assisted Extraction Method for the Optimization of Labdane Diterpenoids from Andrographis paniculata by Response Surface Methodology. Molecules, 20(1), 430-445. Retrieved from[Link]

  • Duong, T.-H., et al. (2024). Potential Antioxidant Compounds from the Spores of Dicranopteris linearis and the Branches of Averrhoa bilimbi. MDPI Molecules, 29(21). Retrieved from[Link]

  • Zakaria, Z. A., et al. (2014). Effect of methanol extract of Dicranopteris linearis against carbon tetrachloride-induced acute liver injury in rats. BMC Complementary and Alternative Medicine, 14, 123. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for ent-3α,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

Welcome to the Application Support Center. As researchers and drug development professionals, working with complex labdane-type diterpenoids requires a rigorous understanding of their physicochemical vulnerabilities.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, working with complex labdane-type diterpenoids requires a rigorous understanding of their physicochemical vulnerabilities. ent-3α,18-Dihydroxylabda-8(17),13E-dien-15-oic acid is a highly functionalized natural product. While its structural motifs—specifically the exocyclic double bond, the allylic hydroxyls, and the α,β-unsaturated carboxylic acid—drive its biological efficacy, they also act as primary sites for degradation in solution.

This guide synthesizes field-proven methodologies and mechanistic chemistry to help you prevent degradation, troubleshoot assay inconsistencies, and validate the integrity of your compound.

Part 1: The Causality of Degradation (Mechanistic Insights)

To prevent degradation, we must first understand the thermodynamic and kinetic forces acting on the molecule in solution. Do not treat stability as a black box; the degradation of labdane diterpenoids follows predictable, first-order kinetics dictated by environmental stressors[1].

  • pH-Driven Isomerization & Cleavage: The C8(17) exocyclic double bond is thermodynamically less stable than an endocyclic configuration. Under acidic conditions (pH < 4.0), protonation of the double bond forms a carbocation intermediate, leading to rapid isomerization into Δ8,9 or Δ7,8 endocyclic isomers. Conversely, basic conditions (pH > 8.0) catalyze retro-aldol-like cleavage and the formation of seco-derivatives[1].

  • Nucleophilic Thia-Michael Addition: The 13E-dien-15-oic acid side chain contains an α,β-unsaturated carbonyl system. This structural feature is a classic "Michael acceptor"[2]. In biological assays, researchers frequently use reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME). The nucleophilic thiols in these buffers will covalently attack the β -carbon (C14) via a thia-Michael addition, permanently neutralizing the compound's bioactivity[3].

  • Oxidative Dehydrogenation: The secondary hydroxyl at C3 and the primary hydroxyl at C18 are susceptible to oxidation, especially in the presence of reactive oxygen species (ROS), transition metals in impure buffers, or prolonged exposure to atmospheric oxygen, leading to the formation of ketones or aldehydes.

Part 2: Troubleshooting FAQs

Q1: My biological assay results are highly inconsistent, and LC-MS shows a mass shift of +154 Da. What is happening? A: You are observing a thia-Michael addition. The +154 Da mass shift perfectly matches the covalent addition of one molecule of DTT (MW: 154.25 g/mol ) to the α,β-unsaturated acid moiety[3]. Resolution: Immediately remove all thiol-containing reducing agents (DTT, BME) from your assay buffers. Substitute them with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent disulfide reducing agent that lacks a free nucleophilic thiol, making it completely unreactive toward Michael acceptors.

Q2: I prepared a 10 mM stock solution in DMSO and stored it at -20°C. After 3 months, the solution turned slightly yellow and lost 40% potency. Why? A: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. The combination of water, trace metals in the DMSO, and oxygen leads to the oxidative degradation of the C3/C18 hydroxyl groups and potential hydrolysis. Furthermore, labdane diterpenoids decompose faster in solution than in their solid state, even at low temperatures[1]. Resolution: Use anhydrous, LC-MS grade DMSO. Aliquot the reconstituted stock into single-use vials (e.g., 10 µL per vial), purge the headspace with Argon or Nitrogen gas, and store strictly at -80°C . Long-term storage at -80°C has been validated to halt degradation for up to 14 days in complex matrices and over a year in pure solvent[4].

Q3: Is it safe to formulate this compound in a standard PBS buffer (pH 7.4) for in vivo dosing? A: It is acceptable for immediate use, but not for prolonged storage. At pH 7.4, the compound is approaching the basic threshold where degradation accelerates. Optimal aqueous stability for labdane diterpenoids is typically observed in slightly acidic environments (pH 4.0 to 6.0)[1]. For in vivo dosing, formulate the compound fresh on the day of the experiment, or use a slightly buffered vehicle (e.g., Citrate buffer pH 5.5) if prolonged infusion is required.

Part 3: Standard Operating Protocols (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is intact; prove it.

SOP 1: Anhydrous Reconstitution and Aliquoting

Objective: Prevent oxidative and hydrolytic degradation during initial solvation.

  • Equilibration: Remove the lyophilized solid ent-3α,18-Dihydroxylabda-8(17),13E-dien-15-oic acid from the freezer. Allow the sealed vial to equilibrate to room temperature for 30 minutes in a desiccator to prevent condensation.

  • Solvation: Inject anhydrous, LC-MS grade DMSO (≥99.9% purity, stored over molecular sieves) directly through the septum to achieve a 10 mM stock concentration. Vortex gently for 15 seconds.

  • Aliquoting: Working inside a nitrogen-purged glove bag or using a continuous argon stream, dispense 10 µL to 20 µL aliquots into amber, low-bind microcentrifuge tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

SOP 2: LC-MS/MS Stability Verification Protocol

Objective: Quantify the degradation rate of the compound in your specific assay buffer.

  • Preparation: Spike the compound into your working assay buffer to a final concentration of 1 µM. Include an internal standard (e.g., a stable isotope-labeled labdane or structurally similar diterpene) at 1 µM.

  • Incubation: Incubate the solution at 37°C (standard assay temperature).

  • Sampling: Extract 50 µL aliquots at T=0, T=2h, T=4h, T=8h, and T=24h.

  • Quenching: Immediately quench each sample by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate any buffer proteins.

  • Analysis: Inject 5 µL of the supernatant onto a C18 UPLC column. Monitor the parent mass transition (e.g., [M-H]- in negative ion mode) and scan for known degradant masses (e.g., +154 Da for DTT adducts, +16 Da for oxidation).

  • Validation: Plot the natural log of the peak area ratio (Analyte/Internal Standard) versus time. A linear plot confirms first-order degradation kinetics[1]. If the degradation exceeds 5% at your assay endpoint, you must reformulate your buffer.

Part 4: Data Presentation & Visualization

Quantitative Stability Summary

The following table summarizes the expected degradation kinetics of highly functionalized labdane diterpenoids across various environmental conditions, synthesized from established kinetic modeling[1][4].

Environmental ConditionpH LevelPrimary Degradation PathwayEstimated Shelf-Life ( t90%​ ) at 25°CRequired Preventive Action
Highly Acidic pH 2.0Endocyclic Isomerization ( Δ8,9 )< 5 DaysAvoid strong acids; buffer to pH > 4.0
Mildly Acidic pH 4.0 - 6.0Minimal (Optimal Stability)> 40 DaysMaintain this pH for aqueous stocks
Physiological / Basic pH 7.4 - 8.0Retro-aldol Cleavage / Oxidation< 2 DaysPrepare fresh; do not store in PBS
Thiol-Rich Buffer pH 7.0 + DTTThia-Michael Addition< 2 HoursReplace DTT/BME with TCEP
Organic Solvent N/A (DMSO)Oxidation / Hydrolysis (if wet)> 1 Year (at -80°C)Use anhydrous DMSO; store at -80°C
Degradation Pathway Visualization

G Intact ent-3α,18-Dihydroxylabda- 8(17),13E-dien-15-oic acid (Intact Labdane Diterpenoid) Acid Acidic Conditions (pH < 4.0) Intact->Acid Protonation of C8(17) Base Basic Conditions (pH > 8.0) Intact->Base Hydroxyl deprotonation Nucleo Thiol-Containing Buffers (e.g., DTT, BME) Intact->Nucleo α,β-unsaturated acid Oxid Oxidative Stress / O2 (Prolonged Storage) Intact->Oxid ROS / Air exposure Isomer Endocyclic Isomerization (Δ8,9 or Δ7,8 isomers) Acid->Isomer Carbocation rearrangement Cleavage Retro-Aldol / Cleavage (Seco-derivatives) Base->Cleavage Ring opening Adduct Thia-Michael Adduct (Covalent Binding at C14) Nucleo->Adduct Michael Addition Ketone C3-Ketone / C18-Aldehyde (Oxidation Products) Oxid->Ketone Dehydrogenation

Figure 1: Primary degradation pathways of labdane diterpenoids driven by pH, nucleophiles, and oxidation.

Part 5: References

  • pH-Dependent Degradation of Andrographolide. Product Identification, Kinetics, and In Vitro Anti-inflammatory Activity and Cytotoxicity Assessment. Scientific Reports. Available at:[Link]

  • Labdane diterpenoids as potential anti-inflammatory agents. European Journal of Medicinal Chemistry / ResearchGate. Available at:[Link]

  • Restoration of HDAC2 and Nrf2 by andrographolide overcomes corticosteroid resistance in chronic obstructive pulmonary disease. Pharmacology Research & Perspectives / PMC. Available at:[Link]

  • Comprehensively investigating pharmacokinetics and metabolic fate of andrographolide in rats by liquid chromatography/mass spectrometry-based approach. RSC Advances. Available at:[Link]

Sources

Troubleshooting

optimizing mobile phase for ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid separation

Topic: Mobile Phase Optimization for ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid Nomenclature Note: The designation "ent-3|A" in raw data typically represents a parsing artifact for the stereocenter ent-3α (or en...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mobile Phase Optimization for ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

Nomenclature Note: The designation "ent-3|A" in raw data typically represents a parsing artifact for the stereocenter ent-3α (or ent-3β). This guide addresses the widely characterized natural product ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid .

Overview

As a labdane-type diterpenoid, ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid presents a unique chromatographic challenge. The molecule features a highly hydrophobic bicyclic core, two polar hydroxyl groups (C3, C18), and an ionizable carboxylic acid (C15). Successful reversed-phase high-performance liquid chromatography (RP-HPLC) requires precise control over the mobile phase to balance hydrophobic retention, suppress ionic secondary interactions, and exploit hydrogen-bonding selectivity.

Part 1: Diagnostic Workflow

MobilePhaseOpt Start 1. Base Isocratic Run 50% ACN / 50% H2O (0.1% Formic Acid) PeakShape 2. Assess Peak Symmetry (Is Tailing Factor > 1.5?) Start->PeakShape FixTailing 3. pH Optimization Adjust pH < 3.0 with TFA to suppress -COOH PeakShape->FixTailing Yes (Tailing) Retention 4. Assess Retention (k') Target: 2 < k' < 10 PeakShape->Retention No (Symmetric) FixTailing->Retention AdjustOrg 5. Adjust Eluotropic Strength Alter % Organic Modifier Retention->AdjustOrg Out of Range Selectivity 6. Assess Selectivity (α) Are isomers resolved? Retention->Selectivity In Range AdjustOrg->Selectivity ChangeSolvent 7. Solvent Switching Change ACN to MeOH for H-bond interactions Selectivity->ChangeSolvent Co-elution Gradient 8. Final Gradient Method Validated for Matrix Selectivity->Gradient Resolved ChangeSolvent->Gradient

Fig 1: Systematic mobile phase optimization workflow for labdane diterpenoic acids.

Part 2: Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing and broad peaks for this compound on a standard C18 column?

  • Expertise & Experience (Causality): The C15 carboxylic acid on this diterpenoid has a pKa of approximately 4.5 to 5.0. If your mobile phase pH is near this pKa, the compound exists in a dynamic equilibrium between its protonated (hydrophobic) and ionized (hydrophilic) states. This dual-state interaction with the stationary phase causes severe band broadening and tailing. For acidic diterpenoids, the mobile phase pH must be adjusted to at least 2 units below the pKa to ensure the analytes are in their non-ionized form[1].

  • Trustworthiness (Self-Validating System): To validate that this is a pH/ionization issue and not a physical column void, inject a neutral hydrophobic marker (e.g., toluene). If the neutral marker elutes symmetrically but the diterpene acid tails, the issue is chemical. Lower the aqueous phase pH to 2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to suppress ionization.

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier for separating this compound from its structural analogs?

  • Expertise & Experience (Causality): ACN is a polar aprotic solvent that separates compounds based strictly on hydrodynamic volume and lipophilicity. Because structural analogs of labdane diterpenes have nearly identical hydrophobic cores, ACN often fails to differentiate them. MeOH, however, is a polar protic solvent. It acts as both a hydrogen bond donor and acceptor, interacting differentially with the spatial orientation of the C3 and C18 hydroxyl groups on the diterpene ring, which alters the selectivity factor (α) and resolves the peaks. Methanol has been shown to provide superior detection and selectivity for hydroxylated triterpenoids and diterpenoids compared to acetonitrile[2].

  • Trustworthiness (Self-Validating System): Run two parallel isocratic methods (e.g., 65% MeOH vs. 50% ACN) to match eluotropic strength. Note that the 8(17) and 13E double bonds in this molecule are isolated, meaning its primary UV absorbance is end-absorption near 205–210 nm. If the higher UV cutoff of MeOH (~205 nm) causes baseline noise that obscures your peak (Signal-to-Noise < 10), you must validate the method using ACN (UV cutoff 190 nm) or switch to Evaporative Light Scattering Detection (ELSD).

Q3: My retention times are drifting continuously across a 50-sample sequence. How do I stabilize the method?

  • Expertise & Experience (Causality): Retention time drift for acidic diterpenes is almost always caused by inadequate buffering capacity or the selective evaporation of volatile mobile phase additives (like TFA or formic acid) over long runs. As the acid evaporates from the reservoir, the pH slowly rises, causing a fraction of the carboxylic acid to ionize, which decreases its retention time on a reversed-phase column. Buffers are strictly required to resist these pH changes when sample diluents mix with the eluent[3].

  • Trustworthiness (Self-Validating System): Measure the pH of the mobile phase in the reservoir at injection 1 and injection 50. A change of >0.1 pH units confirms additive evaporation. Switch from a simple acid additive (0.1% Formic Acid) to a true buffer system (10 mM Ammonium Formate adjusted to pH 2.8) to lock the retention times.

Part 3: Quantitative Data Summaries

Table 1: Quantitative Effects of Mobile Phase Modifiers on Diterpenoic Acid Separation

ModifierTypical Conc. (v/v)Aqueous pHUV Cutoff (nm)MS CompatibilityPrimary Chromatographic Effect
Formic Acid (FA) 0.1%~2.7210ExcellentGood general suppression of -COOH ionization; LC-MS friendly.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%~2.0210Poor (Ion suppression)Strong ion-pairing; resolves severe tailing; sharpens peaks.
Acetic Acid 0.1 - 0.5%~3.0230GoodWeaker suppression; useful if the target is unstable at very low pH.
Ammonium Formate 10 mM (pH 2.8)2.8210ExcellentTrue buffer capacity; prevents retention time drift over long sequences.
Part 4: Step-by-Step Methodologies

Protocol: Self-Validating Gradient Optimization for ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

Objective: Establish a robust RP-HPLC separation isolating the target from highly non-polar plant matrix components.

Step 1: Aqueous Phase Preparation (Self-Buffering)

  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Add 10 mM Ammonium Formate.

  • Adjust the pH to 2.8 using pure Formic Acid. (Causality: A true buffer resists pH shifts during gradient mixing better than a simple acid additive, preventing baseline drift[3].)

Step 2: Organic Phase Preparation

  • Select HPLC-grade Methanol (MeOH) to leverage hydrogen-bond interactions with the C3/C18 hydroxyls[2].

  • Add 0.1% Formic Acid to the MeOH to prevent analyte ionization at the organic-rich end of the gradient.

Step 3: Scouting Gradient Execution

  • Column: C18 (e.g., 150 x 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: Run a linear gradient from 5% MeOH to 95% MeOH over 20 minutes.

  • Detection: Monitor via PDA at 210 nm (capturing the isolated diene end-absorption).

Step 4: Isocratic Translation & Validation Check

  • Identify the elution time ( te​ ) of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid.

  • Calculate the % organic at elution: %B=Initial%+(te​−td​)×GradientSlope , where td​ is the system dwell time.

  • Self-Validation: Run an isocratic method at (%B−5%) . Calculate the asymmetry factor ( As​ ) of the target peak. If 0.9≤As​≤1.2 , the pH suppression is validated. If the retention factor ( k′ ) is > 2, void volume separation is validated.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of ent-3α,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

Welcome to the Technical Support Center. As a labdane-type diterpenoid, ent-3α,18-Dihydroxylabda-8(17),13E-dien-15-oic acid requires meticulous handling to preserve its structural and biological integrity.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a labdane-type diterpenoid, ent-3α,18-Dihydroxylabda-8(17),13E-dien-15-oic acid requires meticulous handling to preserve its structural and biological integrity. The molecule features a conjugated 13E-diene system and an exocyclic 8(17) double bond, making it highly susceptible to autoxidation, photo-oxidation, and moisture-driven degradation.

This guide provides researchers and drug development professionals with field-proven insights, troubleshooting steps, and validated protocols for handling this compound during long-term storage.

Quantitative Stability Data

To ensure reproducible experimental results, adherence to strict storage conditions is mandatory. The following table summarizes the expected stability of the compound across different states and temperatures based on standard natural product library maintenance [1].

Storage StateSolventTemperatureExpected Shelf LifePrimary Degradation Risk
Solid (Powder) None-20°CUp to 3 YearsMoisture condensation upon opening
Stock Solution Anhydrous DMSO-80°CUp to 1 YearMinimal (if purged with inert gas)
Stock Solution Anhydrous DMSO-20°C1 to 3 MonthsPrecipitation via freeze-thaw moisture

Troubleshooting Guide & FAQs

Q1: Why does my compound degrade even when stored at -20°C as a solid powder? Causality & Expert Insight: While -20°C is generally sufficient for long-term solid storage, degradation often occurs due to thermal shock and moisture condensation. If a cold vial is opened immediately in a humid lab environment, atmospheric moisture condenses on the powder. Furthermore, the 13E-diene system is vulnerable to autoxidation when exposed to ambient oxygen. Resolution: Always allow the sealed vial to equilibrate to room temperature inside a desiccator (typically 30–60 minutes) before opening. After use, backfill the vial with an inert gas (Argon or Nitrogen) before returning it to the -20°C freezer.

Q2: I observed a precipitate after thawing my DMSO stock solution from -20°C. What caused this, and how do I resolve it? Causality & Expert Insight: Dimethyl sulfoxide (DMSO) is highly hygroscopic and freezes at approximately 19°C. During repeated freeze-thaw cycles at -20°C, the solvent absorbs atmospheric water. Because labdane diterpenes are highly hydrophobic, the introduction of even trace amounts of water drastically reduces their solubility, leading to irreversible precipitation [2]. Resolution: Do not store DMSO stock solutions at -20°C if they will be subjected to multiple freeze-thaw cycles. Instead, aliquot the solution immediately upon preparation and store single-use vials at -80°C. If precipitation has already occurred, gently warm the sealed vial to 37°C in a water bath and sonicate for 5 minutes. If the solution does not clear, the aliquot must be discarded.

Q3: Does the initial purity of the compound affect its long-term stability in DMSO? Causality & Expert Insight: Yes. Extensive studies on compound library storage demonstrate that initial purity is the single most critical predictor of long-term stability in DMSO solutions. Compounds with an initial purity of ≥95% have a significantly higher probability of remaining stable over time compared to those starting at <90%, as trace impurities can catalyze degradation pathways [2].

Experimental Protocols

To ensure a self-validating system where errors are caught before they impact downstream assays, follow these step-by-step methodologies.

Protocol A: Preparation and Aliquoting of DMSO Stock Solutions
  • Equilibration: Transfer the sealed vial of ent-3α,18-Dihydroxylabda-8(17),13E-dien-15-oic acid powder from -20°C to a desiccator. Allow 45 minutes for it to reach room temperature.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%, water ≤0.005%) to achieve your target concentration (e.g., 10 mM). Vortex gently for 30 seconds.

  • Visual Validation (Self-Check): Hold the vial against a dark background under bright light. The solution must be completely transparent. Any turbidity indicates incomplete dissolution or water contamination. Do not proceed until the solution is optically clear.

  • Aliquoting: Dispense the stock solution into single-use, low-bind microcentrifuge tubes (e.g., 10–50 µL per tube) to completely eliminate future freeze-thaw cycles.

  • Inert Purging & Storage: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each aliquot for 3 seconds to displace oxygen. Cap immediately and transfer to a -80°C freezer.

Protocol B: LC-MS Integrity Verification (Post-Storage)
  • Sample Preparation: Thaw a single-use aliquot at room temperature. Dilute a 1 µL fraction into 99 µL of LC-MS grade Acetonitrile/Water (50:50 v/v) to quench the DMSO matrix effect.

  • Blank Validation (Self-Check): Inject a blank sample containing the exact DMSO batch used for the stock solution, diluted identically. This ensures that any observed secondary peaks are true degradation products of the diterpene, not solvent impurities.

  • Chromatography: Run a reverse-phase C18 column gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes).

  • Analysis: Monitor the exact mass[M-H]- (m/z ~335.2) in negative electrospray ionization (ESI) mode, as carboxylic acids ionize preferentially in negative mode. Compare the area under the curve (AUC) of the parent peak against a freshly prepared standard to quantify degradation.

Workflow Visualization

G Start Equilibrate Powder (Room Temp, Desiccator) Dissolve Dissolve in Anhydrous DMSO (Visual Clarity Check) Start->Dissolve Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Dissolve->Aliquot Purge Purge with Argon/Nitrogen (Prevent Autoxidation) Aliquot->Purge Store80 Store at -80°C (Optimal for Liquid, 1 Year) Purge->Store80 Store20 Store at -20°C (High Risk of Precipitation) Purge->Store20 QC LC-MS Integrity Check (Every 6 Months) Store80->QC

Workflow for the preparation, storage, and integrity monitoring of labdane diterpene stock solutions.

References

  • Popa-Burke, I., Novick, S., Lane, C. A., Hogan, R., Torres-Saavedra, P., Hardy, B., Ray, B., Lindsay, M., Paulus, I., & Miller, L. (2014). "The Effect of Initial Purity on the Stability of Solutions in Storage." Journal of Biomolecular Screening, 19(2), 308–316. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of formulating complex natural products.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic hurdles of formulating complex natural products. The compound you are working with—ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (standardized in literature as ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid, CAS: 99624-39-2)—is a highly lipophilic labdane diterpenoid isolated from Dicranopteris linearis [1].

While its rigid, bicyclic hydrophobic core drives its biological efficacy, it also creates a massive entropic penalty in water, leading to rapid precipitation. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your in vitro and in vivo assays succeed.

Physicochemical Profiling & Causality of Precipitation

To solve solubility issues, we must first understand the thermodynamic forces at play. This diterpenoid possesses a bulky hydrophobic decalin-type ring system and only a few polar groups (a carboxylic acid and two hydroxyls). In aqueous media, water molecules form highly ordered "ice-like" cages around the hydrophobic core. To minimize this unfavorable entropic state, the diterpenoid molecules rapidly aggregate and crystallize out of solution [2].

Table 1: Physicochemical Properties & Mechanistic Implications
PropertyValueMechanistic Implication for Formulation
Standard Nomenclature ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acidEnsure correct sourcing (CAS: 99624-39-2)[3].
Calculated Aq. Solubility ~77 µg/mL (0.077 g/L)Exceeding this limit in pure PBS causes immediate crystallization [2].
Estimated LogP 4.0 – 5.0Highly lipophilic; requires surfactant micelles for aqueous stabilization.
Primary Solvents DMSO, Ethanol, Dichloromethane100% DMSO must be used for primary lattice disruption (stock solutions).

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my compound precipitate immediately when I spike my DMSO stock into cell culture media? The Causality: This is known as the "Ouzo effect" or solvent shift. When you inject a high-concentration DMSO stock into aqueous media, the DMSO rapidly diffuses into the bulk water. The diterpenoid is instantly stripped of its solvation shell. Because the local concentration of the compound vastly exceeds its kinetic solubility (~77 µg/mL), it undergoes rapid nucleation and crashes out as micro-crystals. The Solution: For in vitro assays, keep the final DMSO concentration 0.1% and add the stock solution to pre-warmed (37°C) media dropwise while vortexing to maximize dispersion kinetics.

Q2: How can I achieve a stable 2 mg/mL solution for in vivo dosing without causing solvent toxicity in animals? The Causality: A 2 mg/mL concentration is impossible in pure saline for this compound. You must build a "thermodynamic bridge" using a co-solvent and a surfactant. We utilize a standardized matrix: 10% DMSO (lattice disruptor) + 40% PEG300 (polarity bridge) + 5% Tween 80 (micellar encapsulator) + 45% Saline (bulk carrier) [1]. The Solution: Follow the step-by-step Protocol B below strictly in the order written.

Q3: My in vitro assay is highly sensitive to DMSO and surfactants. How can I achieve working concentrations (>10 µM) in purely aqueous media? The Causality: If chemical surfactants are toxic to your cells, you must use biological carrier proteins. Bovine Serum Albumin (BSA) contains deep hydrophobic pockets designed to transport lipophilic molecules (like fatty acids) through the bloodstream. The Solution: Pre-complex the diterpenoid with fatty-acid-free BSA. Dissolve the compound in a minimal amount of ethanol, add it to a 10% BSA solution, and lyophilize it. The resulting powder will be water-soluble.

Q4: During the in vivo formulation, the solution turns cloudy at the very last step when adding saline. What went wrong? The Causality: You added the aqueous phase too quickly. Rapid addition creates localized zones of high polarity, causing the diterpenoid to precipitate before the Tween 80 molecules can dynamically rearrange to form protective micelles around the hydrophobic core. The Solution: The saline must be added dropwise with continuous, aggressive vortexing.

Visual Workflows & Logical Relationships

FormulationWorkflow A Dry Powder (CAS 99624-39-2) B Primary Solubilization (100% DMSO, 20 mg/mL) A->B C Application Route B->C D In Vitro Assays Dilute directly into media (Max 0.1% DMSO) C->D Cell Culture E In Vivo Dosing Add 40% PEG300 + 5% Tween 80 C->E Animal Models F Aqueous Phase Addition Add 45% Saline dropwise E->F G Clear Working Solution (2 mg/mL) F->G

Workflow for preparing aqueous formulations of the labdane diterpenoid.

PrecipitationTroubleshooting Root Aqueous Precipitation (Thermodynamic Instability) Sol1 Dropwise Addition with continuous vortexing Root->Sol1 Sol2 Use Surfactants/Carrier Proteins (Tween 80, BSA) Root->Sol2 Sol3 Pre-warm Media to 37°C Root->Sol3 Cause1 Rapid Solvent Shift (Solvent Spiking) Cause1->Root Cause2 Exceeding Kinetic Solubility (>77 µg/mL in PBS) Cause2->Root Cause3 Temperature Shock (Cold Media Addition) Cause3->Root Result Stable Micellar/Colloidal Dispersion Sol1->Result Sol2->Result Sol3->Result

Logical causality of precipitation and corresponding formulation solutions.

Standardized Experimental Protocols

Protocol A: Preparation of 20 mg/mL Master Stock (In Vitro)

This protocol establishes the primary lattice disruption of the crystalline powder.

  • Weighing: Accurately weigh 2.0 mg of ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid into a sterile microcentrifuge tube.

  • Solvation: Add 100 µL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds.

    • Causality: DMSO acts as a universal hydrogen-bond acceptor, disrupting the intermolecular forces between the carboxylic acid groups of the diterpenoid molecules, fully solvating the labdane skeleton.

  • Validation Checkpoint: Hold the tube against a light source. The solution must be 100% optically clear. If any particulates remain, sonicate in a water bath at 37°C for 5 minutes.

Protocol B: Step-by-Step 10/40/5/45 Formulation (In Vivo Dosing)

This self-validating system yields 1 mL of a 2 mg/mL dosing solution. Do NOT alter the order of addition.

Table 2: Co-Solvent Formulation Matrix
ComponentVolumeFinal %Function in Formulation
DMSO Stock (20 mg/mL) 100 µL10%Primary solubilizer; maintains compound in a monomeric state.
PEG300 400 µL40%Co-solvent; lowers the dielectric constant of the microenvironment.
Tween 80 50 µL5%Non-ionic surfactant; forms protective micelles around the compound.
Saline (0.9% NaCl) 450 µL45%Bulk aqueous carrier for physiological compatibility.

Step-by-Step Execution:

  • Transfer: Pipette 100 µL of the 20 mg/mL DMSO Master Stock (from Protocol A) into a 2 mL glass vial.

  • Polarity Bridging: Add 400 µL of PEG300. Vortex for 30 seconds.

    • Causality: PEG300 creates a transitional polarity gradient. This prevents the compound from experiencing a sudden dielectric shock when water is introduced later.

  • Micellar Priming: Add 50 µL of Tween 80. Vortex vigorously for 1 minute until completely homogenous.

    • Causality: The oleic acid tails of Tween 80 begin to associate with the hydrophobic labdane core, while the PEGylated heads face outward.

  • Aqueous Hydration (Critical Step): While holding the vial on a continuously running vortex mixer, add 450 µL of Saline dropwise (approx. 20 µL per drop).

    • Causality: Dropwise addition ensures that the Tween 80 micelles have sufficient time to fully assemble and encapsulate the diterpenoid before bulk water can force nucleation.

  • Validation Checkpoint: The final solution must be completely transparent.

    • Self-Validation: Centrifuge the vial at 10,000 x g for 5 minutes. If a white pellet forms at the bottom, micellar encapsulation has failed (likely due to rapid saline addition). Do not inject a cloudy solution into animals; discard and restart.

References

  • BioCrick. "ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid - BCN7669." BioCrick BioTech. URL: [Link]

Optimization

Technical Support Center: Isolating ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid with Minimal Oxidation

Welcome to the technical support center for the isolation of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid. This guide is designed for researchers, scientists, and drug development professionals who are encounterin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the isolation of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oxidative degradation of this valuable labdane diterpenoid during its purification. Here, we provide in-depth troubleshooting advice and detailed protocols to help you preserve the integrity of your compound.

Understanding the Challenge: The Susceptibility of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid to Oxidation

ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid, a member of the labdane diterpenoid family, possesses a unique chemical architecture that, while responsible for its bioactivity, also renders it susceptible to oxidation.[1][2] The primary sites vulnerable to oxidative degradation are the allylic alcohol at C-3 and the conjugated diene system in the side chain. The exocyclic double bond at C-8(17) can also be a site of oxidative cleavage.

Oxidation can be initiated by atmospheric oxygen, light, elevated temperatures, and the presence of metal ions or radical species. The consequences of such degradation are not only a loss of the desired compound but also the formation of impurities that can complicate purification and compromise the interpretation of biological data.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the isolation of this compound and provide actionable solutions.

Q1: My extract is turning a brownish color upon concentration. What is happening and how can I prevent it?

A1: A color change to brown or yellow upon solvent removal is a classic indicator of oxidation. This is likely due to the formation of polymeric or quinone-like structures from the degradation of the diterpenoid.

Troubleshooting Steps:

  • Work under an inert atmosphere: The presence of oxygen is a primary driver of oxidation.[3] Whenever possible, conduct extraction, solvent partitioning, and concentration steps under a blanket of inert gas like nitrogen or argon.

  • Use degassed solvents: Solvents can contain significant amounts of dissolved oxygen. Before use, degas your solvents by sparging with an inert gas or through several freeze-pump-thaw cycles.

  • Add an antioxidant to your extraction solvent: The addition of a radical scavenger can protect your target compound. Butylated hydroxytoluene (BHT) or ascorbyl palmitate are excellent choices as they are generally soluble in organic solvents used for extraction.

  • Control the temperature: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with the water bath set to a low temperature (e.g., 30-35°C) and use a high-vacuum pump to facilitate solvent removal at lower temperatures.

Q2: I am seeing multiple spots on my TLC plate after column chromatography, even with fractions that initially looked pure. Why is this occurring?

A2: This phenomenon, often referred to as "on-column oxidation," can be a significant challenge. The stationary phase (e.g., silica gel) can have surface-adsorbed oxygen and metal impurities that catalyze oxidation.

Troubleshooting Steps:

  • Deactivate the stationary phase: Before packing your column, you can wash the silica gel with an antioxidant solution (e.g., a dilute solution of BHT in your starting mobile phase) and then dry it under vacuum. This helps to remove reactive species from the silica surface.

  • Incorporate an antioxidant into the mobile phase: Adding a small amount of an antioxidant like BHT (e.g., 0.01%) to your mobile phase can protect the compound as it travels through the column.

  • Use an alternative stationary phase: If silica gel proves too harsh, consider using a less acidic stationary phase like Florisil® or a bonded phase like C18 for reversed-phase chromatography.

  • Expedite the chromatography: Minimize the time your compound spends on the column. Optimize your mobile phase for a good separation with a reasonable elution time.

Q3: The final isolated compound degrades upon storage. What are the optimal storage conditions?

A3: The stability of the purified compound is critical for its long-term use. Light, oxygen, and temperature are key factors in its degradation over time.

Optimal Storage Protocol:

  • Solvent-free storage: Whenever possible, store the compound as a dry, amorphous solid or a crystalline material.

  • Inert atmosphere: Place the dried compound in a vial, flush it thoroughly with nitrogen or argon, and then seal it tightly.

  • Low temperature: Store the vial at -20°C or, for long-term storage, at -80°C.[4]

  • Protection from light: Wrap the vial in aluminum foil or use an amber-colored vial to protect it from light-induced degradation.[5][6][7][8]

Detailed Protocols

Here are step-by-step protocols for key stages of the isolation process, designed to minimize oxidation.

Protocol 1: Antioxidant-Protected Extraction
  • Preparation:

    • Dry the plant material thoroughly and grind it to a fine powder.

    • Prepare your extraction solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Degas the solvent by sparging with nitrogen for 15-20 minutes.

    • Add BHT to the solvent to a final concentration of 0.01% (w/v).

  • Extraction:

    • Combine the powdered plant material and the antioxidant-containing solvent in a flask.

    • Maintain a gentle stream of nitrogen over the solvent surface.

    • Perform the extraction at room temperature with stirring for the desired duration.

    • Filter the extract, ensuring the collection flask is also flushed with nitrogen.

  • Concentration:

    • Concentrate the extract using a rotary evaporator with the water bath temperature set to 30-35°C.

    • Break the vacuum with nitrogen gas.

Protocol 2: Inert-Atmosphere Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in your initial, degassed mobile phase containing 0.01% BHT.

    • Pack the column as you normally would.

  • Sample Loading and Elution:

    • Dissolve your crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the column.

    • Begin elution with your mobile phase gradient.

    • Maintain a positive pressure of nitrogen at the top of the column throughout the separation. This can be achieved by connecting a nitrogen line with a regulator to the top of the column.

  • Fraction Collection:

    • Collect fractions in tubes that have been pre-flushed with nitrogen.

    • Immediately after collection, blanket the surface of the solvent in each tube with nitrogen and seal.

Visualizing the Workflow

The following diagram illustrates the key decision points and processes for minimizing oxidation during the isolation of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid.

Caption: Workflow for minimizing oxidation during isolation.

Data Summary: Antioxidant Selection

The choice of antioxidant is critical. The following table provides a comparison of commonly used antioxidants for the protection of sensitive natural products during isolation.

AntioxidantRecommended ConcentrationSolubilityComments
Butylated Hydroxytoluene (BHT) 0.01 - 0.05%Good in most organic solventsA cost-effective and widely used radical scavenger.
Ascorbyl Palmitate 0.01 - 0.1%Soluble in alcohols, moderately soluble in other organic solventsA lipophilic derivative of Vitamin C, effective in non-polar systems.
α-Tocopherol (Vitamin E) 0.05 - 0.2%Good in non-polar organic solventsA natural antioxidant that can be useful but may be more difficult to remove later.

Concluding Remarks

The successful isolation of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid hinges on a proactive approach to preventing oxidative degradation. By understanding the molecule's inherent instabilities and implementing the strategies outlined in this guide—namely, the rigorous exclusion of oxygen, the use of appropriate antioxidants, and careful control of temperature and light exposure—researchers can significantly improve the yield and purity of their final product.

References

  • Demetzos, C., & Dimas, K. (2001). Labdane-type diterpenes: chemistry and biological activity.
  • Selfnamed Help Center. (n.d.). How to Store Your Natural & Organic Cosmetics. Retrieved from [Link]

  • Orgmetics. (n.d.). How to Store Your Natural & Organic Cosmetics. Retrieved from [Link]

  • ResearchGate. (2022, September 5). How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography?. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Fraga, B. M. (2011). Isolation, Chemical, and Biotransformation Routes of Labdane-type Diterpenes. Accounts of Chemical Research, 44(5), 354-365.
  • Chemistry LibreTexts. (2024, March 17). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory. Retrieved from [Link]

  • Castillo, M., et al. (2007). Oxidative Degradations of the Side Chain of Unsaturated Ent-labdanes. Part I. Molecules, 12(12), 2604-2613.
  • Lumen Learning. (n.d.). Stability of Conjugated Dienes MO Theory. Retrieved from [Link]

  • ResearchGate. (2025, March 13). pH-Dependent Degradation of Andrographolide. Product Identification, Kinetics, and In Vitro Anti-inflammatory Activity and Cytotoxicity Assessment. Retrieved from [Link]

  • Peters, R. J. (2010). Two rings in them all: The labdane-related diterpenoids. Natural Product Reports, 27(11), 1521-1535.

Sources

Troubleshooting

increasing recovery rate of ent-3|A,18-Dihydroxylabda-8(17),13E-dien-15-oic acid from biological samples

Technical Support Center: Maximizing Recovery of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid Welcome to the technical support resource for the extraction and analysis of ent-3β,18-dihydroxylabda-8(17),13E-dien-15...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Maximizing Recovery of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

Welcome to the technical support resource for the extraction and analysis of ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this labdane-type diterpenoid from biological matrices. We will address common challenges and provide field-proven insights to help you enhance your recovery rates and ensure the integrity of your results.

Section 1: Understanding the Analyte

Before designing an extraction protocol, it is crucial to understand the physicochemical properties of the target molecule. ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS: 99624-39-2, Molecular Weight: 336.47 g/mol ) is a diterpenoid characterized by a labdane skeleton.[1][2] Its structure includes two hydroxyl groups and a carboxylic acid moiety, which define its behavior during extraction and analysis.

Key Properties for Method Development:

  • Acidity: The presence of a carboxylic acid group makes the molecule acidic. Its ionization state is pH-dependent, which is a critical factor for optimizing retention and elution in both liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • Polarity: The combination of a large, non-polar diterpene backbone and polar functional groups (two hydroxyls, one carboxylic acid) gives the molecule an intermediate polarity. This dual nature requires careful selection of extraction solvents and chromatographic phases.

  • Stability: Labdane diterpenoids can be susceptible to degradation under harsh pH conditions or high temperatures.[3][4] Method conditions should be optimized to maintain the structural integrity of the analyte.

Section 2: Sample Preparation and Extraction FAQs

Effective sample preparation is the cornerstone of high-recovery analysis. The goal is to efficiently extract the analyte while minimizing co-extraction of interfering matrix components.[5]

Workflow Overview: From Biological Sample to Analysis

The following diagram outlines the general experimental workflow for the recovery of the target analyte.

Workflow cluster_Pre Sample Collection & Pre-treatment cluster_Extract Extraction & Clean-up cluster_Analyze Analysis Sample Biological Sample (Plasma, Tissue, etc.) Homogenize Homogenization (for tissues) Precipitate Protein Precipitation (e.g., Acetonitrile) Homogenize->Precipitate pH_Adjust pH Adjustment (Acidification) Precipitate->pH_Adjust SPE Solid-Phase Extraction (SPE) pH_Adjust->SPE Evaporate Evaporation (Dry-down) SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis

Caption: General workflow for analyte recovery.

Q1: What is the first step when working with plasma or serum samples?

A1: For complex biological matrices like plasma or serum, the first and most critical step is protein precipitation.[6] Proteins can interfere with extraction by binding to the analyte and can clog SPE cartridges and analytical columns.

  • Why it's done: Precipitating and removing proteins releases the protein-bound analyte into the solvent and removes a major source of matrix interference.[5]

  • Recommended Method: Use cold acetonitrile (ACN) containing 0.5-1% formic acid, added at a ratio of at least 3:1 (v/v) to the sample.[7] ACN is highly efficient at precipitating proteins.[6] The addition of acid helps to keep the analyte in its protonated (non-ionized) state and can improve the precipitation process. After vortexing and centrifugation, the supernatant containing the analyte is collected for the next step.

Q2: How should I pre-treat tissue samples?

A2: Tissue samples must first be homogenized to break down the cellular structure and release the analyte. This is typically done using a mechanical homogenizer (e.g., bead beater, rotor-stator) in a suitable buffer or solvent. Following homogenization, a protein precipitation step, as described for plasma, is essential.[6]

Q3: Why is pH adjustment of the sample so important before Solid-Phase Extraction (SPE)?

A3: pH adjustment is arguably the most critical variable for achieving high recovery of an acidic analyte like ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid on a reversed-phase (e.g., C18) SPE sorbent.

  • The Mechanism: To achieve strong retention on a non-polar sorbent like C18, the analyte should be in its most non-polar (neutral, non-ionized) form.[8] For a carboxylic acid, this is achieved by lowering the pH of the sample to at least 2 units below the analyte's pKa.[9] While the specific pKa is not readily published, a pH of 3-4 is a robust starting point for most carboxylic acids.

  • Practical Step: After protein precipitation, dilute the supernatant with acidified water (e.g., water with 0.5-1% formic acid) to reduce the organic solvent concentration and ensure the pH is in the acidic range before loading onto the SPE cartridge.

Section 3: Solid-Phase Extraction (SPE) Troubleshooting Guide

SPE is a powerful technique for sample clean-up and concentration, but it is also a common source of low recovery if not properly optimized.[9][10]

Q4: Which type of SPE sorbent should I choose?

A4: The choice of sorbent depends on the properties of the analyte and the matrix. For this moderately polar, acidic compound, several options are viable, with reversed-phase being the most common starting point.

Sorbent TypeRetention MechanismSuitability for AnalyteKey Considerations
Reversed-Phase (C18, C8) Hydrophobic interactionsHigh. The diterpenoid backbone provides strong hydrophobic character for retention.[9]Requires sample pH to be acidic (< pKa) to ensure the carboxylic acid is protonated and the molecule is neutral.[11]
Polymeric Reversed-Phase (e.g., HLB) Hydrophilic-Lipophilic BalanceExcellent. Offers higher capacity and is more stable across a wider pH range than silica-based C18.[12]Often provides cleaner extracts and better recovery for a broad range of analytes.
Weak Anion Exchange (WAX) Ion exchangeGood. Can be used to specifically target the negatively charged carboxylate group.Requires sample pH > pKa to ensure the analyte is ionized. Elution is achieved by lowering the pH or using a high-salt buffer.[11]

Q5: My analyte recovery is low after SPE. What are the common causes and solutions?

A5: Low recovery from SPE can be traced to issues in one of four steps: Conditioning, Loading, Washing, or Elution.

Troubleshooting Low SPE Recovery

G Start Low SPE Recovery Detected Q_Condition Was the sorbent properly conditioned and equilibrated? Start->Q_Condition S_Condition Solution: Re-run with proper conditioning. 1. Methanol (or ACN) to wet the sorbent. 2. Water (or buffer) to prepare for sample. Q_Condition->S_Condition No Q_Load Did the analyte break through during sample loading? Q_Condition->Q_Load Yes S_Load Solution: 1. Ensure sample pH is acidic (pH 3-4). 2. Reduce organic solvent % in sample. 3. Slow the flow rate during loading. Q_Load->S_Load Yes (Analyze flow-through) Q_Wash Was the analyte lost during the wash step? Q_Load->Q_Wash No S_Wash Solution: Decrease organic solvent % in the wash solution. Use a weaker solvent (e.g., 5-10% Methanol in acidic water). Q_Wash->S_Wash Yes (Analyze wash fraction) Q_Elute Is the elution incomplete? Q_Wash->Q_Elute No S_Elute Solution: 1. Increase elution solvent strength (higher % organic). 2. Use a stronger solvent (e.g., ACN or Methanol w/ 1-2% formic acid). 3. Increase elution volume. Q_Elute->S_Elute Yes (Analyze cartridge post-elution)

Caption: Decision tree for troubleshooting low SPE recovery.

Detailed Protocol: General-Purpose Reversed-Phase SPE

This protocol provides a robust starting point for extraction from pre-treated plasma supernatant.

  • Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge (e.g., 500 mg).[9]

    • Equilibrate by passing 1 mL of water (acidified with 0.1% formic acid). Do not let the sorbent go dry.[8]

  • Loading:

    • Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5-10% methanol in acidified water. This removes highly polar impurities without eluting the analyte.[9]

  • Drying:

    • Dry the cartridge thoroughly by applying vacuum or positive pressure for 5-10 minutes. This removes residual water, which can weaken the elution solvent.

  • Elution:

    • Elute the analyte with 1-2 mL of methanol or acetonitrile containing 0.5-2% formic acid.[11] The acid ensures the analyte remains protonated and aids in disrupting any secondary ionic interactions with the silica sorbent. Collect the eluate in a clean tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for analysis.

Section 4: Analytical Considerations

The final step is the accurate quantification of the recovered analyte. Both LC-MS and GC-MS are powerful techniques, but each has specific requirements.

Q6: Should I use LC-MS or GC-MS for analysis?

A6: For this compound, LC-MS is the preferred method .

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for analyzing non-volatile, polar compounds from complex biological samples.[13] It offers high sensitivity and selectivity and does not require derivatization. Analysis is typically performed on a C18 column with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.[9][14]

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS requires analytes to be volatile and thermally stable.[15] Due to the carboxylic acid and hydroxyl groups, ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid is not sufficiently volatile for direct GC-MS analysis.[16] It would require a chemical derivatization step (e.g., silylation or methylation) to convert the polar functional groups into more volatile ethers and esters.[17][18] This adds complexity and potential for error to the workflow.

Q7: I'm observing significant signal suppression in my LC-MS analysis. How can I fix this?

A7: Signal suppression, or matrix effect, is a common challenge in LC-MS bioanalysis where co-eluting matrix components interfere with the ionization of the analyte in the MS source.[12][13]

  • Improve Chromatographic Separation: Ensure the analyte peak is well-separated from the "void volume" where most unretained matrix components (like salts and phospholipids) elute.[19] Adjusting the gradient or using a more retentive column can help.

  • Enhance Sample Clean-up: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the analytical column.[20] If you are using a simple protein precipitation, consider adding an optimized SPE step. If you are already using SPE, try a more selective sorbent (e.g., polymeric or mixed-mode) that may provide a cleaner extract.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard because it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[21] This allows for accurate correction and reliable quantification even when matrix effects are present. If a specific SIL-IS for your analyte is unavailable, a structurally similar analog can be used, but its ability to track the analyte must be carefully validated.

References

  • NextSDS. (n.d.). ent-3β,18-Dihydroxylabda -8(17),13E-dien-15-oic acid. Retrieved from [Link]

  • ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Analysis of Diterpenes. Retrieved from [Link]

  • Kim, J. H., et al. (2022). Labdane-type Diterpenes from Pinus eldarica Needles and Their Anti-Helicobacter pylori Activity. ACS Omega. Retrieved from [Link]

  • Kim, J. H., et al. (2022). Labdane-type Diterpenes from Pinus eldarica Needles and Their Anti-Helicobacter pylori Activity. ACS Omega. Retrieved from [Link]

  • Aurand, C., et al. (n.d.). Troubleshooting Analyte Recovery when Using HybridSPE-Precipitation Technology. LabRulez LCMS. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 13). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Retrieved from [Link]

  • Vetal, M. D., et al. (n.d.). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2022, November 8). Determination of terpenoids in Baijiu using solid-phase extraction combined with headspace solid-phase microextraction. Retrieved from [Link]

  • MDPI. (2022, December 5). Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review. Retrieved from [Link]

  • Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • MDPI. (2024, March 14). Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). ent-3β,18-Dihydroxylabda -8(17),13E-dien-15-oic acid. Retrieved from [Link]

  • ResearchGate. (2016, June 13). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Retrieved from [Link]

  • PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • RWTH Publications. (2024, November 6). Exploration of In Situ Extraction for Enhanced Triterpenoid Production by Saccharomyces cerevisiae. Retrieved from [Link]

  • Liu, R. H., & Gorycki, P. D. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • PubMed. (2016, September 15). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Retrieved from [Link]

  • NextSDS. (n.d.). ent-Labda-8(17),13E-diene-3β,15,18-triol. Retrieved from [Link]

  • Semantic Scholar. (2016, July 23). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Retrieved from [Link]

  • PubMed. (n.d.). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Retrieved from [Link]

  • PMC. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

  • CDC Stacks. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Retrieved from [Link]

  • MDPI. (2025, June 26). Extraction of Terpenoids from Pine Needle Biomass Using Dimethyl Ether. Retrieved from [Link]

  • GCM. (n.d.). extraction, isolation and biosynthetic scheme of terpenoids and its pharmaceutical activities in drug. Retrieved from [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PMC - NIH. (n.d.). Biosynthesis of bioactive diterpenoids in the medicinal plant Vitex agnus-castus. Retrieved from [Link]

  • MDPI. (2024, May 28). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • MDPI. (2025, June 3). Surface Morphology and Degradation of Poly[(R)-3-Hydroxybutyrate]-block-Poly(ε-Caprolactone) and Poly[(R)-3-Hydroxybutyrate]-block-Poly(l-Lactide) Biodegradable Diblock Copolymers. Retrieved from [Link]

  • PubMed. (2000, September 15). Thermally induced disintegration of the Bacillus stearothermophilus dihydrolipoamide dehydrogenase. Retrieved from [Link]

  • Archimer. (n.d.). Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Standard Certification Guide: ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid

Target Audience: Analytical Chemists, Natural Product Researchers, and Pharmacognosy Professionals. The compound ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS: 99624-39-2) is a bioactive labdane diterpenoid pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Pharmacognosy Professionals.

The compound ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS: 99624-39-2) is a bioactive labdane diterpenoid predominantly isolated from the fronds of Dicranopteris linearis [1]. Due to its emerging significance in anti-inflammatory and alpha-glucosidase inhibition research [2], the demand for highly pure, SI-traceable reference standards has surged.

However, certifying labdane diterpenoids presents unique analytical challenges. They often lack strong, universal UV chromophores, rendering traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) insufficient for absolute mass balance. This guide provides an authoritative, self-validating framework for certifying this diterpenoid standard, objectively comparing certification grades, and detailing the causality behind orthogonal validation techniques like quantitative NMR (qHNMR) [3].

The Self-Validating Certification Architecture

To establish an unbroken chain of traceability and guarantee scientific integrity, the certification of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid must move beyond simple area-normalization. A self-validating system employs orthogonal techniques—where the physical mechanism of one assay compensates for the blind spots of another.

CertificationWorkflow A Raw Extract (Dicranopteris linearis) B Isolation & Purification (Prep-HPLC / Flash Chromatography) A->B C Structural Elucidation (1D/2D NMR, HR-MS) B->C D Absolute Purity Assessment (qHNMR with Internal Standard) C->D E Orthogonal Validation (HPLC-ELSD/UV, Karl Fischer, TGA) D->E F Certified Reference Material (ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid) E->F

Caption: Analytical certification workflow for labdane diterpenoid reference standards.

The Causality of Analytical Choices
  • Why qHNMR over HPLC-UV for Absolute Purity? HPLC-UV relies on the relative response factors of the analyte and its impurities. Because ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid lacks an extended conjugated aromatic system, trace impurities with high molar absorptivity can drastically skew UV-based purity results. qHNMR measures the absolute number of protons, providing a direct, detector-agnostic mass fraction when calibrated against an SI-traceable internal standard [4].

  • Why ELSD over UV for Chromatography? Evaporative Light Scattering Detection (ELSD) provides a response based on the mass of the non-volatile analyte rather than its optical properties, making it the superior orthogonal check for diterpenoids.

Comparative Performance: Standard Grades

When sourcing or synthesizing ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid for biological assays, researchers must choose between different grades of material. The table below objectively compares these alternatives based on analytical rigor.

ParameterCertified Reference Material (CRM)Working Standard (WS)Crude Extract / Enriched Fraction
Absolute Purity > 98.0% (Mass Fraction via qNMR)> 95.0% (Area % via HPLC)10% - 50% (Variable)
Traceability SI-Traceable (via NIST/BIPM standards)Traceable to CRMNot Traceable
Moisture/Solvent Quantified (Karl Fischer / GC-HS)Often assumed or ignoredHigh residual solvents
Uncertainty ( U ) Rigorously calculated (e.g., ±0.5% )Not determinedUnknown
Best Application Quantitative assays, PK/PD studies, CalibrationRoutine qualitative screeningDiscovery-phase screening
Cost / Effort HighModerateLow

Mechanistic Comparison of Purity Determination

To understand why a CRM grade requires qHNMR, we must visualize the logical divergence between relative and absolute purity techniques.

qNMR_Logic Start Purity Determination Strategy HPLC HPLC-UV/ELSD (Relative Purity) Start->HPLC qNMR qHNMR (Absolute Purity) Start->qNMR Limit1 Requires identical reference Response factors vary HPLC->Limit1 Limit2 Proportional to molar ratio No identical reference needed qNMR->Limit2 Result1 Area Normalization (%) (Subject to optical bias) Limit1->Result1 Result2 Mass Fraction (mg/g) (SI-Traceable) Limit2->Result2

Caption: Mechanistic comparison of relative (HPLC) versus absolute (qNMR) purity determination.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system for certifying ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid.

Protocol A: Absolute Purity via qHNMR

Objective: Determine the exact mass fraction of the diterpenoid without relying on an identical reference standard.

Step 1: Internal Standard (IS) Selection

  • Choice: Maleic acid (NIST SRM 135% or equivalent).

  • Causality: Maleic acid presents a sharp, distinct singlet at δ 6.26 ppm in Methanol- d4​ . This perfectly avoids the complex aliphatic envelope ( δ 0.8 - 2.5 ppm) and the exocyclic double bond protons ( δ ~4.5 - 4.9 ppm) of the labdane framework.

Step 2: Sample Preparation

  • Accurately weigh ~10 mg of the ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid sample and ~5 mg of the Maleic acid IS using a microbalance (readability 0.001 mg).

  • Co-dissolve in 0.6 mL of high-purity Methanol- d4​ . Ensure complete dissolution via brief sonication to prevent phase-exclusion errors.

Step 3: NMR Acquisition Parameters

  • Instrument: 500 MHz or higher NMR spectrometer.

  • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 1D with a 90° pulse angle.

  • Relaxation Delay (D1): Minimum 30 seconds. Causality: Ensures complete relaxation of all longitudinal magnetization ( T1​ ), preventing integration bias against slower-relaxing nuclei.

  • Scans: 64 to 128 for high Signal-to-Noise Ratio (SNR > 250:1).

Step 4: Data Processing & Calculation

  • Apply exponential line broadening (LB = 0.3 Hz), phase manually, and apply a rigorous baseline correction.

  • Integrate the IS signal ( δ 6.26 ppm, 2H) and the target analyte signal (e.g., the exocyclic vinylic protons at δ 4.8 ppm, 2H).

  • Calculate mass fraction ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Protocol B: Orthogonal Chromatographic Purity (HPLC-ELSD)

Objective: Confirm the absence of non-protonated impurities (e.g., inorganic salts) or structurally similar isomers that might co-resonate in NMR.

Step 1: Mobile Phase & Column Selection

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The 15-oic acid moiety is ionizable. Formic acid suppresses the ionization of the carboxylic acid, keeping the molecule in its neutral state, which prevents peak tailing and retention time shifting.

Step 2: ELSD Parameters

  • Drift Tube Temperature: 50°C.

  • Nebulizer Gas (N2) Pressure: 40 psi.

  • Gain: Adjusted to ensure the main peak is on-scale while maximizing trace impurity detection.

Step 3: Execution

  • Inject 2 µL of a 1 mg/mL solution.

  • Run a gradient from 30% B to 95% B over 15 minutes.

  • Calculate chromatographic purity via area normalization. The result should corroborate the qHNMR mass fraction within ±1.0% .

Conclusion

The certification of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid requires a departure from standard UV-based analytical workflows. By implementing a self-validating system anchored by qHNMR for absolute quantification and supported by HPLC-ELSD for orthogonal impurity profiling, laboratories can produce SI-traceable Certified Reference Materials. This rigorous approach ensures that downstream pharmacological studies—particularly those investigating alpha-glucosidase inhibition or anti-inflammatory pathways—are built upon an unshakeable foundation of chemical accuracy.

References

  • Duong, T. H., et al. "Bioactive-Guided Phytochemical Investigations, In Vitro and In Silico Alpha-Glucosidase Inhibition of Two Vietnamese Medicinal Plants Dicranopteris linearis and Psychotria adenophylla." MDPI Pharmaceuticals, 2023. Available at:[Link]

  • Pauli, G. F., et al. "Validation of a Generic qHNMR Method for Natural Products Analysis." Journal of Natural Products, 2012. Available at:[Link]

  • Rizzo, V., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry - ACS Publications, 2014. Available at:[Link]

Validation

Limit of Detection (LOD) and Limit of Quantification (LOQ) for ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic Acid: A Comparative Analytical Guide

Editorial Note: The target analyte queried as "ent-3|A..." is recognized in chemical nomenclature and commercial databases as the beta-isomer ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid (CAS: 99624-39-2). This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Editorial Note: The target analyte queried as "ent-3|A..." is recognized in chemical nomenclature and commercial databases as the beta-isomer ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid (CAS: 99624-39-2). This guide utilizes the standardized nomenclature.

Analyte Profiling & Analytical Challenges

ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid is a highly functionalized labdane diterpenoid isolated primarily from the fronds of the fern Dicranopteris linearis[1]. Structurally, it features a conjugated 13E-dien-15-oic acid moiety and multiple hydroxyl groups.

For researchers and drug development professionals, accurately quantifying this compound is challenging due to matrix complexities (e.g., chlorophyll-rich fern extracts or protein-heavy biological fluids). The choice of analytical platform—typically High-Performance Liquid Chromatography with Ultraviolet/Diode-Array Detection (HPLC-UV/PDA) versus Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)—dictates the achievable Limit of Detection (LOD) and Limit of Quantification (LOQ).

This guide objectively compares these two primary methodologies, providing validated protocols, mechanistic rationales, and comparative data derived from standardized labdane diterpenoid analytics[2][3].

Comparative Performance Data

The table below synthesizes the analytical performance of HPLC-PDA versus UHPLC-MS/MS for labdane diterpenoids sharing the identical chromophore and ionization profile as ent-3β,18-dihydroxylabda-8(17),13E-dien-15-oic acid.

Analytical PlatformDetector ModalityTarget MatrixTypical LODTypical LOQLinear Dynamic Range
HPLC-PDA UV Absorbance (210–230 nm)Plant Extracts (D. linearis)~0.06 µg/mL~0.20 µg/mL0.5 – 100 µg/mL
UHPLC-MS/MS ESI Negative (MRM mode)Plasma / Serum / Biofluids~2.5 ng/mL~8.0 ng/mL10 – 2000 ng/mL

Key Takeaway: HPLC-PDA is highly robust for routine quality control and standardization of bulk botanical extracts where the analyte is highly abundant[4]. However, for pharmacokinetic (PK) profiling or trace environmental analysis, UHPLC-MS/MS is mandatory, offering roughly a 25-fold increase in sensitivity[2][5].

Methodological Workflows & Mechanistic Causality

To ensure a self-validating system, the following protocols integrate causality—explaining why specific reagents and parameters are selected to optimize LOD and LOQ.

Protocol A: HPLC-PDA for High-Abundance Plant Extracts

Objective: Achieve an LOQ of ≤ 0.20 µg/mL for extract standardization.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Step: Reconstitute 10 mg of D. linearis extract in 1 mL methanol. Load onto a pre-conditioned C18 SPE cartridge. Wash with 20% aqueous methanol and elute with 80% methanol.

    • Causality: The fern matrix contains highly non-polar waxes and chlorophylls. The 20% wash removes polar sugars, while the 80% elution selectively recovers the diterpenoid, preventing column fouling and reducing baseline noise, which directly lowers the LOD[2].

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using Acetonitrile : Water with 0.1% Formic Acid (60:40, v/v).

    • Causality: The addition of 0.1% formic acid (pH ~2.7) is critical. It suppresses the ionization of the C-15 carboxylic acid group, ensuring the molecule remains in its neutral, hydrophobic state. This prevents peak tailing and sharpens the peak, thereby increasing the Signal-to-Noise (S/N) ratio and improving the LOQ[3].

  • Detection:

    • Wavelength: 220 nm.

    • Validation: Calculate LOD as 3.3×(σ/S) and LOQ as 10×(σ/S) , where σ is the standard deviation of the response and S is the calibration curve slope[6].

Protocol B: UHPLC-MS/MS for Trace Biofluid Analysis

Objective: Achieve an LOQ of ≤ 10 ng/mL for pharmacokinetic studies.

  • Sample Preparation (Protein Precipitation & LLE):

    • Step: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins. Transfer the supernatant and evaporate under nitrogen. Reconstitute in 50 µL of mobile phase.

    • Causality: Acetonitrile effectively denatures plasma proteins. Evaporation and reconstitution concentrate the analyte 2-fold, directly pushing the concentration above the instrument's LOD[5].

  • Chromatographic Separation:

    • Column: Sub-2 µm UHPLC C18 column (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution (Water + 0.1% Formic acid / Acetonitrile).

    • Causality: The sub-2 µm particles reduce eddy diffusion (van Deemter equation), resulting in ultra-narrow peak widths (< 5 seconds). Tighter peaks mean higher peak capacity and maximum signal intensity entering the mass spectrometer.

  • Detection (ESI-QqQ):

    • Mode: Electrospray Ionization in Negative Mode (ESI-).

    • Causality: The C-15 carboxylic acid readily loses a proton to form the [M−H]− precursor ion. Negative mode significantly reduces background chemical noise compared to positive mode, drastically improving the LOD[7].

    • MRM Transitions: Monitor the transition from the [M−H]− parent ion to specific product ions (e.g., loss of H2​O or CO2​ ) optimized via collision-induced dissociation (CID).

Analytical Decision Workflow

LOD_LOQ_Workflow Start Sample Matrix Selection Plant Plant Extract (Dicranopteris linearis) Start->Plant Biofluid Biological Fluid (Plasma/Serum) Start->Biofluid HPLC HPLC-UV / PDA Routine QC Plant->HPLC High Abundance LCMS UHPLC-MS/MS Trace Analysis Biofluid->LCMS Low Abundance LOD1 LOD: ~0.06 µg/mL LOQ: ~0.20 µg/mL HPLC->LOD1 LOD2 LOD: ~2.5 ng/mL LOQ: ~8.0 ng/mL LCMS->LOD2 Valid Method Validation (ICH Guidelines) LOD1->Valid LOD2->Valid

Analytical decision tree for determining the optimal LOD and LOQ quantification platform.

References

  • MDPI (Separations). "Green Solid-Phase (Micro)Extraction of Andrographolides' from Human Plasma Samples Followed by UHPLC-DAD-QqQ-MS/MS Analysis". Separations 2023, 10(2), 69. Available at:[Link]

  • ResearchGate. "Quantitative Estimation of Andrographolide by Reverse Phase-High Liquid Chromatography Method from Andrographis Paniculata Nees." International Journal of Applied Pharmaceutics. Available at:[Link]

  • MDPI (Molecules). "Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract". Molecules 2022, 27(9), 2805. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid: A Protocol for Safety and Operational Integrity

This guide provides comprehensive safety protocols and operational procedures for handling ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS No. 99624-39-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and operational procedures for handling ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS No. 99624-39-2). As this is a specialized natural product, detailed toxicological data is not widely available.[1][2] Therefore, we will adopt a risk-based approach, treating the compound with the caution appropriate for a novel, biologically active substance. The principles outlined here are grounded in established laboratory safety practices to ensure the protection of all personnel.

The chemical class to which this compound belongs, labdane-type diterpenoids, is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4][5] This potential bioactivity is the primary driver for the stringent handling protocols recommended herein. The physical form of the compound, typically a powder, presents an inhalation and contamination risk that must be rigorously controlled.[6]

The Hierarchy of Controls: A Foundational Approach

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand the hierarchy of controls. PPE is the last line of defense.[7] The most effective safety measures involve eliminating or minimizing the hazard at its source.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. The primary engineering control for handling this compound in its powdered form is a certified chemical fume hood or a powder containment enclosure.[6][8]

  • Administrative Controls: These are procedural changes that modify how work is done. This includes designating specific work areas for handling the compound, providing thorough training, and implementing strict cleanup protocols.[6][9]

  • Personal Protective Equipment (PPE): This is the equipment worn to protect the user. It is essential but should never be the sole means of protection.[10]

Personal Protective Equipment (PPE): A Task-Specific Protocol

The required PPE depends on the specific task being performed. The two primary scenarios are handling the compound as a solid (powder) and as a liquid (solution).

Table 1: PPE Requirements by Task
TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Receiving/Storage Laboratory CoatNitrile GlovesSafety GlassesNot typically required
Weighing (Solid) Laboratory CoatNitrile Gloves (double-gloving recommended)Chemical Splash Goggles & Face ShieldNIOSH-approved N95 or P100 Respirator
Solubilizing Laboratory CoatNitrile GlovesChemical Splash GogglesNot required if performed in a fume hood
Handling Solutions Laboratory CoatNitrile GlovesSafety Glasses (Goggles if splash risk is high)Not typically required
Spill Cleanup (Solid) Disposable Gown/CoverallHeavy-duty Nitrile GlovesChemical Splash Goggles & Face ShieldNIOSH-approved N95 or P100 Respirator
Waste Disposal Laboratory CoatNitrile GlovesSafety Glasses or GogglesNot typically required
Detailed PPE Specifications:
  • Body Protection : A standard laboratory coat is mandatory for all operations.[6][7] For large-scale operations or spill cleanup, a disposable, liquid-tight spray overall should be considered.[11]

  • Hand Protection : Nitrile gloves are the preferred choice due to their broad chemical resistance.[7][11] When handling the solid powder, double-gloving is recommended to prevent exposure during doffing. Gloves must be inspected before each use and changed immediately if contaminated or compromised.[7][9]

  • Eye and Face Protection : At a minimum, safety glasses with side shields are required for any work in the laboratory.[9] When handling the solid powder or when there is a significant risk of splashing, chemical splash goggles must be worn.[12] For maximum protection during weighing or solubilizing, a full-face shield should be worn over the goggles.[8][12]

  • Respiratory Protection : The primary risk from this compound is the inhalation of fine powder.[6] Therefore, all handling of the solid material must be performed within a chemical fume hood or similar ventilated enclosure.[6] A NIOSH-approved respirator (N95 or P100) is required during weighing operations as an additional precaution against aerosolized particles.

Operational and Disposal Plans

Proper procedure is integral to safety. The following step-by-step plans integrate PPE use into the entire lifecycle of the compound in the laboratory.

Workflow for Safe Handling and PPE Selection

Caption: Workflow for selecting appropriate controls and PPE.

Step-by-Step Weighing Protocol (Solid Form)
  • Preparation : Don all required PPE for handling solids (lab coat, double gloves, goggles, face shield, N95/P100 respirator).

  • Work Area Setup : Designate a work area inside a chemical fume hood. Cover the work surface with disposable absorbent bench paper.[6]

  • Weighing : Use an anti-static weigh boat or glass container to minimize dispersal of the powder.[6] Tare the container inside the hood. Add the compound to the container slowly and carefully using a dedicated spatula. Keep the container covered as much as possible.

  • Solubilization : If preparing a solution, add the solvent to the container with the weighed powder inside the fume hood. This prevents the powder from becoming airborne during transfer.

  • Cleanup : Once the transfer is complete, carefully roll up the disposable bench paper and place it in a sealed bag for solid chemical waste. Wipe down the work surface, spatula, and any other equipment with a damp cloth or towel, and dispose of the cleaning materials as solid waste. Never dry sweep, as this can aerosolize the powder.

  • Doffing PPE : Remove PPE in the correct order (gloves first), ensuring not to contaminate skin or clothing. Wash hands thoroughly after exiting the work area.[9]

Waste Disposal Plan

Effective waste management is critical for safety and environmental compliance.[13] All waste streams must be clearly labeled.

  • Solid Waste :

    • Includes excess compound, contaminated weigh boats, gloves, bench paper, and cleaning materials.

    • Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with general laboratory trash.

  • Liquid Waste :

    • Includes unused solutions and solvent rinses.

    • Since the compound does not contain halogens, it should be collected in a "Non-Halogenated Organic Waste" container.[14]

    • Never dispose of organic solutions down the drain.[15]

  • Sharps Waste :

    • Any contaminated needles, syringes, or glass pipettes must be disposed of in a designated sharps container.

By adhering to this comprehensive guide, researchers can confidently and safely handle ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid, ensuring both personal safety and the integrity of their research.

References

  • Reddit. (2016, October 1). Terpenoid Cleanup? Retrieved from [Link]

  • University of California, Santa Barbara. Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

  • NextSDS. ent-3β,18-Dihydroxylabda -8(17),13E-dien-15-oic acid — Chemical Substance Information. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Fishel, F. M. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension. Retrieved from [Link]

  • FMC Corporation. Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety. Retrieved from [Link]

  • Quora. (2019, August 26). What is the proper way to dispose of turpenoid? Retrieved from [Link]

  • University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2009, April 15). Respirators & Protective Clothing for Protection Against Biological Agents. NIOSH. Retrieved from [Link]

  • New York State Department of Environmental Conservation. Household Hazardous Waste: Solvent Disposal. Retrieved from [Link]

  • Duke University. Safety Manual - Duke Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, October 11). Do you have any Idea how to dispose of chemical, environmentally friendly and how to recycle chemical? Retrieved from [Link]

  • Chin, L. C., et al. (2017, October 15). Labdane diterpenoids as potential anti-inflammatory agents. Pharmacological Research. Retrieved from [Link]

  • Meister, R. (2013, February 1). Personal Protective Equipment A Must For Safe Pesticide Use. Growing Produce. Retrieved from [Link]

  • University of Nevada, Reno. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. Environmental Health & Safety. Retrieved from [Link]

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • Lee, J. H., et al. (2024, March 14). Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities. MDPI. Retrieved from [Link]

  • Ebrahimi, S. N., et al. (2016, September 15). Labdane Diterpenoids from Salvia leriifolia: Absolute Configuration, Antimicrobial and Cytotoxic Activities. PubMed. Retrieved from [Link]

  • Kemski, V. (2017, July 10). Handling and Storing Chemicals. Lab Manager. Retrieved from [Link]

  • van Rooijen, L. (2020, December 4). Personal protective equipment for crop protection. Royal Brinkman. Retrieved from [Link]

  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

Sources

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